Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11(17)8-2-4-9(5-3-8)15-12-14-7-6-10(13)16-12/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPEYKQYLQIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate chemical properties
Technical Whitepaper: Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate – A Key Scaffold in Medicinal Chemistry
Executive Summary
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate (CAS: 1378998-41-4) represents a critical "hinge-binding" scaffold in the development of Type I and Type II kinase inhibitors. Structurally analogous to intermediates used in the synthesis of BCR-ABL inhibitors (e.g., Imatinib, Nilotinib), this compound offers a unique orthogonal reactivity profile. The presence of a reactive chlorine atom at the pyrimidine C4 position ("the warhead") and a methyl ester at the benzoate ("the anchor") allows for sequential, regioselective functionalization. This guide provides an in-depth analysis of its physicochemical properties, challenges in regioselective synthesis, and protocols for its application in diversity-oriented synthesis (DOS).
Chemical Identity & Structural Analysis
The molecule features a 2-aminopyrimidine core, a privileged motif in kinase inhibition due to its ability to form bidentate hydrogen bonds with the ATP-binding pocket (hinge region) of kinases.
| Property | Data / Description |
| IUPAC Name | Methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate |
| CAS Number | 1378998-41-4 |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ |
| Molecular Weight | 263.68 g/mol |
| Structural Features | Pyrimidine C4-Cl: Electrophilic site for SNAr or Suzuki-Miyaura coupling.Pyrimidine C2-NH: H-bond donor; critical for kinase hinge binding.Benzoate Ester: Masked carboxylic acid; solubility enhancer and vector for solvent-exposed modifications. |
| Solubility | Low in water; Soluble in DMSO, DMF, DMAc. |
| pKa (Predicted) | Pyrimidine N1: ~2.5–3.0 (reduced basicity due to Cl-substitution). |
The Regioselectivity Paradox & Synthetic Pathways
A critical challenge in synthesizing this scaffold is the regioselectivity of the pyrimidine ring.[1]
The Challenge: The reaction of 2,4-dichloropyrimidine with nucleophiles (like methyl 4-aminobenzoate) typically favors substitution at the C4 position due to the para-like electron deficiency relative to N3 and reduced steric hindrance. However, the target molecule requires the amino group at C2 and the chlorine at C4 . Direct SNAr yields the wrong isomer (Methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate) as the major product.
The Solution: Palladium-Catalyzed Cross-Coupling To ensure exclusive C2-amination while preserving the C4-chloride, a Buchwald-Hartwig coupling strategy utilizing 2-amino-4-chloropyrimidine is recommended. This approach inverts the standard reactivity logic by using the pre-functionalized pyrimidine amine.
Diagram 1: Regioselective Synthesis Strategy
Caption: Contrast between direct SNAr (yielding the wrong isomer) and the recommended Pd-catalyzed route.
Experimental Protocol: Recommended Synthesis
Objective: Synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate via Buchwald-Hartwig Coupling.
Reagents:
-
2-Amino-4-chloropyrimidine (1.0 equiv)
-
Methyl 4-bromobenzoate (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, 0.2 M concentration)
Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Reagent Loading: Charge the flask with 2-amino-4-chloropyrimidine, methyl 4-bromobenzoate, Pd₂dba₃, Xantphos, and Cs₂CO₃.
-
Solvation: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the pyrimidine starting material.
-
Note: The C4-chlorine is relatively stable to Pd(0) oxidative addition under these conditions compared to the aryl bromide, but prolonged heating (>24h) may lead to dechlorination.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes). The product typically elutes as an off-white solid.
Reactivity Profile & Applications
This scaffold is a "bifunctional divergency point." The C4-chlorine and the methyl ester allow for the construction of complex libraries.
Diagram 2: Functionalization Logic
Caption: Orthogonal reactivity map showing C4-Cl displacement and Ester hydrolysis pathways.
Key Transformations:
-
Suzuki-Miyaura Coupling (C4): The C4-Cl is an excellent handle for coupling with aryl boronic acids (e.g., 3-pyridyl boronic acid) to generate Nilotinib-like analogs.
-
SNAr Displacement (C4): Reaction with aliphatic amines (e.g., N-methylpiperazine) can introduce solubilizing groups, common in drugs like Pazopanib.
-
Ester Hydrolysis: Treatment with LiOH/THF/Water yields the benzoic acid derivative, which can be coupled to amines to tune the "solvent front" interactions in the kinase pocket.
Handling & Safety Information
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.
-
Stability: Stable in solid state. In solution (DMSO/MeOH), avoid prolonged exposure to strong bases unless hydrolysis is intended.
References
-
Vertex AI Search. (2025). Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate Properties and CAS. Retrieved from
-
WuXi AppTec. (2025). Regioselectivity of SNAr Reactions on 2,4-Dichloropyrimidines: QM Analysis. Retrieved from
-
Peng, Z., et al. (2015). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from
-
Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-aminobenzoate. Retrieved from
Sources
An In-depth Technical Guide to Pyrimidine-Based Kinase Inhibitor Scaffold Design
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition
The pyrimidine nucleus stands as a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibition.[1] Its fundamental role as a component of DNA and RNA has made it an attractive starting point for the design of therapeutic agents.[1][2] Protein kinases, which regulate a vast number of cellular processes by phosphorylating substrate proteins, are critical targets in drug discovery, especially in oncology.[3][4] The dysregulation of kinase activity is a hallmark of many cancers, making them a prime focus for therapeutic intervention.[4][5]
The pyrimidine core's success lies in its ability to mimic the adenine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase's active site.[6][7] This guide provides an in-depth exploration of the design principles, structure-activity relationships (SAR), and experimental validation of pyrimidine-based kinase inhibitors, offering a technical resource for researchers and drug development professionals.
Chapter 1: Core Design Principles of Pyrimidine-Based Kinase Inhibitors
The design of effective pyrimidine-based kinase inhibitors hinges on understanding the key interactions within the ATP-binding pocket of the target kinase. A central feature of this pocket is the "hinge region," a highly conserved sequence of amino acids that forms hydrogen bonds with the adenine ring of ATP.[8] Pyrimidine scaffolds are designed to replicate these crucial hydrogen bonding interactions.[9]
The Hinge-Binding Motif: The Anchor of Inhibition
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are pivotal for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[9] This interaction anchors the inhibitor in the active site, providing the foundation for its inhibitory activity. The specific substitution pattern on the pyrimidine ring dictates the orientation and strength of these interactions.
Exploiting the Ribose and Phosphate Pockets
Beyond the hinge region, the ATP-binding site possesses additional pockets that can be exploited to enhance inhibitor potency and selectivity. Substituents on the pyrimidine core can be designed to extend into these pockets, forming additional favorable interactions.
-
The Ribose Pocket: This pocket is typically occupied by the ribose sugar of ATP. Lipophilic groups at the C2 or C4 positions of the pyrimidine ring can often access this pocket, increasing binding affinity through van der Waals interactions.
-
The Phosphate-Binding Region: This region is more exposed to the solvent and can accommodate a wider variety of functional groups. Substituents at the C5 or C6 positions can be tailored to improve solubility, modulate pharmacokinetic properties, or introduce additional hydrogen bonding interactions.
The following diagram illustrates the general binding mode of a pyrimidine-based inhibitor within the kinase ATP-binding pocket.
Caption: Generalized binding of a pyrimidine inhibitor in the kinase active site.
The Gatekeeper Residue: A Key Determinant of Selectivity
The "gatekeeper" residue is an amino acid located at the entrance to a hydrophobic pocket behind the ATP-binding site. The size of this residue varies among different kinases and significantly influences the shape and accessibility of this back pocket.[10] Designing inhibitors with substituents that can either fit into or be sterically hindered by the gatekeeper residue is a crucial strategy for achieving kinase selectivity.
Chapter 2: Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrimidine scaffold and analysis of the resulting changes in biological activity form the basis of SAR studies. This iterative process is essential for optimizing lead compounds into potent and selective drug candidates.
Substitution Patterns and Their Impact on Potency
The substitution pattern on the pyrimidine ring profoundly affects inhibitory activity. Common substitution patterns include 2,4-disubstituted, 2,4,5-trisubstituted, and 2,4,6-trisubstituted pyrimidines.
-
2,4-Disubstituted Pyrimidines: This is one of the most common scaffolds. Typically, an amine substituent at the C2 or C4 position forms the key hydrogen bonds with the hinge region. The other position is then used to introduce groups that occupy the ribose or solvent-exposed regions.
-
5-Substituted Pyrimidines: Substitution at the C5 position has been a particularly effective strategy for modulating potency and selectivity.[11] This position is often directed towards the gatekeeper residue, allowing for fine-tuning of the inhibitor's selectivity profile.
The following table summarizes the SAR of a hypothetical series of 2,4,5-substituted pyrimidine inhibitors targeting a generic kinase.
| Compound | R2 Substituent | R4 Substituent | R5 Substituent | Kinase IC50 (nM) |
| 1a | -NH-Ph | -H | -H | 5,200 |
| 1b | -NH-Ph | -NH-Me | -H | 850 |
| 1c | -NH-Ph | -NH-Me | -Cl | 120 |
| 1d | -NH-Ph | -NH-Me | -Me | 25 |
| 1e | -NH-c-propyl | -NH-Me | -Me | 15 |
Data is hypothetical and for illustrative purposes only.
Advanced Design Strategies
Beyond simple substitutions, more advanced strategies are employed to develop next-generation kinase inhibitors with improved properties.
-
Scaffold Hopping: This technique involves replacing the pyrimidine core with other heterocyclic systems that can maintain the crucial hinge-binding interactions while offering novel chemical space for further optimization.[12][13][14] Deep learning and reinforced learning models are increasingly being used to facilitate this process.[12][13]
-
Covalent Inhibition: For kinases possessing a suitably located nucleophilic residue (e.g., cysteine) near the active site, covalent inhibitors can be designed.[15][16] These inhibitors form an irreversible bond with the kinase, leading to prolonged target engagement and high potency.[15][16] Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK), is a prominent example of a successful covalent kinase inhibitor.[6][17][18]
-
Allosteric Inhibition: To overcome the challenge of selectivity among the highly conserved ATP-binding sites, inhibitors that bind to allosteric sites—pockets outside the active site—are being developed.[19][20] Binding to an allosteric site can induce a conformational change in the kinase that renders it inactive.[21]
Chapter 3: Experimental Validation Workflow
The design of novel pyrimidine-based kinase inhibitors must be coupled with a robust experimental validation process to assess their potency, selectivity, and cellular activity.
Biochemical Kinase Assays
The initial step in evaluating a new inhibitor is to determine its in vitro activity against the purified target kinase. A variety of assay formats are available, with luminescence- and fluorescence-based methods being the most common in high-throughput screening.[22][23]
Step-by-Step Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [24]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Dilute the kinase and its specific substrate peptide in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a solution of ATP at a concentration close to its Km for the target kinase.
-
-
Assay Plate Setup:
-
Add the test inhibitor at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate peptide solution to each well.
-
Incubate the plate for a short period to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). This reagent converts the ADP produced by the kinase reaction into a luminescent signal.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to assess an inhibitor's activity in a more physiologically relevant context.[3][21] These assays can measure the inhibitor's effect on downstream signaling pathways, cell proliferation, or apoptosis.[25]
Step-by-Step Protocol: Cell-Based Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to be dependent on the target kinase.
-
Treat the cells with the test inhibitor at various concentrations for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a separate membrane with an antibody for the total form of the substrate as a loading control.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
-
The following diagram outlines the general workflow for the experimental validation of a pyrimidine-based kinase inhibitor.
Caption: Experimental validation workflow for pyrimidine-based kinase inhibitors.
In Vivo Efficacy Models
Promising candidates from cell-based assays are advanced to in vivo studies using animal models, typically xenograft models where human tumor cells are implanted into immunocompromised mice.[26][27][28] These studies are crucial for evaluating the inhibitor's anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[27][28]
Chapter 4: Case Studies of Approved Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure.[2][10][29]
-
Imatinib (Gleevec®): While technically a 2-phenylaminopyrimidine derivative, Imatinib was a landmark in targeted cancer therapy. It potently inhibits the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML).[17]
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®): These are quinazoline-based inhibitors (a fused pyrimidine system) that target the epidermal growth factor receptor (EGFR) and are used to treat non-small cell lung cancer (NSCLC).[4]
-
Brigatinib (Alunbrig®): A potent inhibitor of anaplastic lymphoma kinase (ALK), used in the treatment of ALK-positive NSCLC.[30]
-
Adagrasib (Krazati™): A covalent inhibitor of KRASG12C, a mutated form of the KRAS protein found in various solid tumors.[30]
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly productive starting point for the design of novel kinase inhibitors. Future efforts will likely focus on the development of inhibitors with enhanced selectivity to minimize off-target effects, the exploration of novel mechanisms of action such as allosteric and covalent inhibition, and the application of machine learning and artificial intelligence to accelerate the design and optimization process. The continued exploration of the chemical space around the pyrimidine core promises to deliver the next generation of targeted therapies for a wide range of diseases.
References
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).
- Cell-based test for kinase inhibitors. INiTS.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.
- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Immuno-oncology Cell-based Kinase Assay Service.
- In Vivo Kinase Activity Models. Reaction Biology.
- Application Notes and Protocols for Pyrimidine Deriv
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- Spotlight: Cell-based kinase assay form
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL.
- Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Ibrutinib. Wikipedia.
- Can anyone suggest a protocol for a kinase assay?.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing).
- Allosteric small-molecule kinase inhibitors. PubMed.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- An Improved Process for the Preparation of a Covalent Kinase Inhibitor through a C–N Bond-Forming SNAr Reaction. Semantic Scholar.
- Principles of Kinase Allosteric Inhibition and Pocket Valid
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 18. Ibrutinib - Wikipedia [en.wikipedia.org]
- 19. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Principles of Kinase Allosteric Inhibition and Pocket Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. inits.at [inits.at]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to the Structure-Activity Relationship of Amino-Benzoate Pyrimidines
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of amino-benzoate pyrimidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical interplay between the chemical architecture of these compounds and their biological functions, with a particular focus on their applications as kinase inhibitors in oncology.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biological molecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a "privileged scaffold" in drug design.[3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] The amino-benzoate pyrimidine subclass has emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of various cellular signaling pathways.
The core structure of an amino-benzoate pyrimidine features a pyrimidine ring substituted with both an amino group and a benzoate moiety. The strategic placement and modification of these functional groups, as well as further substitutions on the pyrimidine ring itself, allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide will dissect these structural nuances and their profound impact on biological activity.
The Central Role of Amino-Benzoate Pyrimidines as Kinase Inhibitors
A significant portion of research into amino-benzoate pyrimidines has focused on their utility as protein kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Amino-benzoate pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including but not limited to:
-
Epidermal Growth Factor Receptor (EGFR) [6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6][7]
-
Aurora Kinases [8]
-
Cyclin-Dependent Kinases (CDKs) [9]
-
p21-Activated Kinase 1 (PAK1) [10]
The ability of these compounds to selectively target and inhibit specific kinases is a direct function of their molecular structure. The following sections will explore these structure-activity relationships in detail.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of amino-benzoate pyrimidines is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of novel and more effective therapeutic agents.
The Pyrimidine Core: The Anchor of Activity
The pyrimidine ring itself serves as the foundational scaffold, providing the necessary framework for interaction with the target protein. The nitrogen atoms within the ring are crucial for forming hydrogen bonds with amino acid residues in the kinase hinge region, a common binding motif for many kinase inhibitors.
The Amino Linker: A Key Interaction Point
The amino group, typically at the C2 or C4 position of the pyrimidine ring, often acts as a critical hydrogen bond donor, further anchoring the inhibitor to the kinase's active site. The nature of the substituent on this amino group can significantly influence potency and selectivity.
The Benzoate Moiety: Tailoring Specificity and Potency
The benzoate portion of the molecule extends into the solvent-exposed region of the kinase active site, offering a versatile platform for modification. Substitutions on the phenyl ring of the benzoate can modulate:
-
Potency: Introduction of specific functional groups can lead to additional interactions with the target protein, thereby increasing binding affinity.
-
Selectivity: By tailoring the size, shape, and electronic properties of the substituents, it is possible to achieve selectivity for a particular kinase or a desired kinase family.
-
Physicochemical Properties: Modifications to the benzoate moiety can be used to optimize solubility, metabolic stability, and other pharmacokinetic parameters.
The Influence of Substituents on the Pyrimidine Ring
Further substitutions on the pyrimidine ring, at positions C5 and C6, can also have a profound impact on the compound's activity. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core has been shown to enhance the potency of PAK1 inhibitors.[10]
Visualizing Key Structural Relationships
To better illustrate the core concepts of amino-benzoate pyrimidine SAR, the following diagram highlights the key structural components and their typical roles in kinase inhibition.
Caption: Core structural elements of amino-benzoate pyrimidines.
Experimental Protocols for SAR Determination
The elucidation of structure-activity relationships is an empirical process that relies on a suite of well-designed experiments. The following protocols outline the key methodologies employed in the SAR analysis of amino-benzoate pyrimidines.
Synthesis of Amino-Benzoate Pyrimidine Derivatives
The synthesis of a library of analogs with systematic structural variations is the first step in any SAR study. A general synthetic scheme is presented below.
Step-by-Step Synthesis Protocol:
-
Pyrimidine Core Synthesis: The synthesis often begins with the construction of the pyrimidine ring, which can be achieved through various condensation reactions. For example, the reaction of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate can yield the pyrimidine core.[11]
-
Introduction of the Amino Group: The amino group can be introduced via nucleophilic aromatic substitution (SNAr) reactions on a halogenated pyrimidine precursor.
-
Attachment of the Benzoate Moiety: The benzoate group is typically coupled to the amino group through amide bond formation. This can be achieved by reacting the amino-pyrimidine with a substituted benzoic acid derivative in the presence of a coupling agent.
-
Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[12][13]
In Vitro Biological Evaluation
Once a library of compounds has been synthesized, their biological activity is assessed using a variety of in vitro assays.
5.2.1. Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Kinase Inhibition Assay Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compounds.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A solution of the test compound at various concentrations is added to the wells.
-
Enzyme Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is incubated for a specific period at a controlled temperature.
-
Detection: The extent of phosphorylation is quantified using a variety of methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[14]
5.2.2. Cellular Proliferation Assays
These assays assess the ability of a compound to inhibit the growth of cancer cell lines.
Step-by-Step MTT Assay Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[11]
Data Presentation and Interpretation
The quantitative data generated from these assays are typically summarized in tables to facilitate comparison and the identification of SAR trends.
| Compound | R1 | R2 | Kinase IC50 (nM) | Cell Line IC50 (µM) |
| 1 | H | H | 500 | 10 |
| 2 | Cl | H | 100 | 2 |
| 3 | H | OMe | 300 | 8 |
| 4 | Cl | OMe | 50 | 0.5 |
Fictional data for illustrative purposes.
By analyzing such tables, researchers can deduce the impact of specific substituents (R1 and R2 in this example) on both target engagement (kinase IC50) and cellular activity (cell line IC50).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an SAR study of amino-benzoate pyrimidines.
Caption: A typical workflow for an SAR study.
Conclusion and Future Directions
The structure-activity relationship of amino-benzoate pyrimidines is a rich and dynamic field of study. The insights gained from SAR studies have been instrumental in the development of potent and selective kinase inhibitors with significant therapeutic potential. Future research in this area will likely focus on:
-
Exploring Novel Scaffolds: While the amino-benzoate pyrimidine core is well-established, there is always room for innovation in scaffold design to access novel chemical space and target new kinases.
-
Improving Selectivity: Achieving high selectivity remains a key challenge in kinase inhibitor development. Future SAR studies will continue to focus on designing compounds that can discriminate between closely related kinases to minimize off-target effects.
-
Overcoming Drug Resistance: The emergence of drug resistance is a major obstacle in cancer therapy. The design of next-generation amino-benzoate pyrimidines that can overcome known resistance mechanisms is a critical area of research.
-
Application of Computational Methods: The integration of computational chemistry and molecular modeling with traditional medicinal chemistry approaches will continue to accelerate the design-synthesis-test cycle and facilitate the discovery of new drug candidates.
By leveraging the principles of SAR outlined in this guide, researchers can continue to unlock the full therapeutic potential of the amino-benzoate pyrimidine scaffold.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]
-
Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [Link]
-
QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. [Link]
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]
-
SAR study of the target compounds. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. [Link]
-
Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 7. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-Methyl-4-((4-chloropyrimidin-2-yl)amino)benzoate:-Synthesis-Characterization-and-Application-in-Drug-Discovery
Introduction:-The-Strategic-Importance-of-a-Versatile-Building-Block
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] Its prevalence is due to its unique physicochemical properties, particularly its ability to engage in specific hydrogen bond interactions with biological targets, often mimicking the purine core of ATP.[3][4] Within this vital class of compounds, Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate emerges as a key synthetic intermediate. Its structure combines the reactive chloropyrimidine moiety with a methyl aminobenzoate group, making it a versatile precursor for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its application and characterization, designed for researchers and professionals in drug development.
The definitive Chemical Abstracts Service (CAS) number for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is 1378998-41-4 .[7]
Physicochemical-and-Structural-Properties
A precise understanding of a compound's properties is the bedrock of its application in synthesis and drug design. The key data for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate are summarized below.
| Property | Value | Source |
| CAS Number | 1378998-41-4 | [7] |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ | [7] |
| Molecular Weight | 263.68 g/mol | [7] |
| IUPAC Name | methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate | N/A |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2=NC=C(C=N2)Cl | N/A |
Synthesis-and-Mechanistic-Rationale
The synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is principally achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms in the precursor.
Causality of Experimental Choices:
The chosen synthetic route involves the reaction between 2,4-dichloropyrimidine and Methyl 4-aminobenzoate. The reactivity of the chlorine atoms on the pyrimidine ring is not equal; the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[8][9] This inherent regioselectivity is a critical consideration in the reaction design. To favor substitution at the C2 position, as required for the target molecule, reaction conditions must be carefully controlled. While C4 substitution is often kinetically favored, thermodynamic control or the presence of specific substituents can alter this outcome.[10] However, for this specific transformation, the reaction is designed to proceed at the more reactive C4 position, which is then followed by a subsequent reaction at C2 in a later synthetic step if needed, or conditions are chosen that favor the desired C2 amination directly. For the purpose of this guide, we will focus on the direct, albeit potentially lower-yielding, pathway to the desired isomer for clarity.
The reaction is typically performed in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate. The role of the base is to deprotonate the amine group of Methyl 4-aminobenzoate, increasing its nucleophilicity and neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product.
Role-in-Drug-Discovery:-A-Gateway-to-Kinase-Inhibitors
The true value of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate lies in its role as a versatile intermediate. The pyrimidine core is central to a vast number of kinase inhibitors because it acts as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase.[11][12] The remaining chlorine atom at the C4 position is a reactive handle for introducing further diversity into the molecule through subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions.[9]
This allows for the systematic exploration of the chemical space around the pyrimidine core, a process known as Structure-Activity Relationship (SAR) optimization. By varying the substituent at the C4 position, medicinal chemists can fine-tune the compound's properties to improve potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[2] For instance, coupling with various boronic acids (Suzuki reaction) or amines (Buchwald-Hartwig amination) can lead to potent inhibitors of targets like Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][13]
Experimental-Protocols
Protocol-1:-Synthesis-of-Methyl-4-((4-chloropyrimidin-2-yl)amino)benzoate
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Methyl 4-aminobenzoate (1.0 eq)[14]
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of Methyl 4-aminobenzoate (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.0 eq).
-
Add Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate.
-
The final product should be dried under vacuum to remove any residual solvent.
Protocol-2:-Characterization-and-Self-Validation
To ensure the integrity of the synthesized compound, a comprehensive characterization is mandatory. This serves as a self-validating system for the synthetic protocol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): The spectrum should confirm the presence of all expected protons. Key signals would include:
-
A singlet for the methyl ester protons (~3.9 ppm).
-
Doublets corresponding to the aromatic protons of the benzoate ring (typically in the range of 7.0-8.0 ppm).
-
Doublets for the pyrimidine ring protons.
-
A singlet for the N-H proton (can be broad and its chemical shift is solvent-dependent).
-
-
¹³C NMR (Carbon NMR): This analysis will verify the carbon framework of the molecule.[15] Expected signals include those for the carbonyl carbon of the ester, aromatic carbons, and pyrimidine carbons.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the molecule (C₁₂H₁₀ClN₃O₂). The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) must be observed.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for key functional groups, such as N-H stretching, C=O stretching (ester), and C=N stretching (pyrimidine ring).[16]
Conclusion
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is more than just a chemical compound identified by its CAS number. It represents a strategically designed molecular fragment that serves as a crucial entry point for the synthesis of a diverse array of potential therapeutic agents. Its well-defined reactivity and the privileged nature of its pyrimidine core make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the complex and vital process of drug discovery.
References
-
Jain, A. K., & Rana, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100222. Available from: [Link]
-
Wisdomlib. (2025). Pyrimidine scaffold: Significance and symbolism. Available from: [Link]
-
Nammalwar, B., & Bunce, R. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(20), 7055. Available from: [Link]
-
Nadar, S. K., & Khan, I. (2024). Marketed pyrimidine scaffold containing drugs. Exploration of Drug Science, 1(1), 1-20. Available from: [Link]
-
Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. Available from: [Link]
-
Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]
-
Desai, N. C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]
-
Peng, Z. H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(18), 3975–3978. Available from: [Link]
-
Brown, D. J., & Short, L. N. (1953). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed), 599. Available from: [Link]
-
Rios-Lombardía, N., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(11), 2955. Available from: [Link]
-
Peng, Z. H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4945. Available from: [Link]
-
El-Gamel, N. E. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18498. Available from: [Link]
-
Merchant, R. R., et al. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 10(11), 1104–1110. Available from: [Link]
-
PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]
-
Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride. Available from: [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate | 1378998-41-4 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methyl 4-aminobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 599. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Novel Pyrimidine Intermediates for Anticancer Research: From Rational Design to Preclinical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of life's building blocks—nucleic acids—and a significant portion of modern anticancer therapeutics.[1][2][3] Its inherent ability to mimic endogenous nucleobases allows for strategic intervention in critical cellular processes, making it a focal point for drug discovery.[4][5] However, the rise of drug resistance and the demand for therapies with higher specificity and lower toxicity necessitate continuous innovation beyond classical antimetabolites like 5-Fluorouracil.[6][7] This guide provides a comprehensive overview of the contemporary strategies employed in the design, synthesis, and evaluation of novel pyrimidine intermediates. We will delve into the rationale behind molecular hybridization and bioisosteric replacement, explore key mechanisms of action such as kinase inhibition, and provide detailed, field-proven protocols for the preclinical assessment of these next-generation anticancer agents.
The Rationale for Innovation: Why Novel Pyrimidine Intermediates?
The pyrimidine core is central to numerous FDA-approved drugs, from the foundational 5-Fluorouracil to advanced targeted therapies like the CDK4/6 inhibitor Palbociclib.[1][8] The primary impetus for developing novel intermediates is twofold:
-
Overcoming Resistance: Cancer cells often develop resistance to existing therapies through mechanisms like target mutation or activation of alternative signaling pathways.[1][7] Novel derivatives are designed to circumvent these resistance mechanisms, for instance, by targeting mutant forms of kinases like EGFR.[9]
-
Enhancing Specificity and Potency: The goal is to design molecules that potently inhibit cancer-specific targets while sparing healthy cells, thereby reducing side effects. This is achieved by fine-tuning the structure-activity relationship (SAR) to optimize interactions with the biological target.[3][6][10]
Modern Design & Synthesis Strategies
The creation of novel pyrimidine intermediates leverages sophisticated design principles and efficient synthetic methodologies.
Design Strategy: Molecular Hybridization
Molecular hybridization is a powerful strategy that involves covalently fusing the pyrimidine scaffold with other distinct pharmacophoric units.[1] The objective is to create a single molecule that can engage multiple biological targets or exhibit synergistic effects, thereby enhancing efficacy and potentially overcoming drug resistance.[1][11]
Key Hybridization Approaches:
-
Pyrimidine-Triazole Hybrids: These have demonstrated potent inhibition of kinases like EGFR and BRAF, as well as tubulin polymerization.[1]
-
Pyrimidine-Coumarin Hybrids: This fusion has yielded compounds that selectively kill HER2-positive breast cancer cells by inducing reactive oxygen species (ROS).[1]
-
Pyrimidine-Indole Hybrids: These agents can destabilize microtubules and inhibit the Hedgehog signaling pathway, suppressing tumor cell migration and invasion.[1]
-
Fused Systems: Creating fused ring systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines often results in potent and selective kinase inhibitors.[5][12][13][14]
Caption: Rational design of multi-targeting agents via molecular hybridization.
Synthesis Methodologies
Efficiency and diversity are paramount in synthesizing libraries of novel intermediates. Modern approaches include:
-
Multicomponent Reactions: Techniques like the Biginelli reaction allow for the one-pot synthesis of complex dihydropyrimidinones from three or more starting materials, improving efficiency.[4][15]
-
Transition-Metal Catalyzed Synthesis: These methods provide synthetic diversity for creating privileged hybrid molecules with high yields.[16]
-
Microwave-Assisted Synthesis: This technique accelerates reaction times and often improves product yields, facilitating rapid library generation.[4]
Key Anticancer Mechanisms of Action
Novel pyrimidine intermediates exert their effects through several well-defined mechanisms, with a significant focus on inhibiting protein kinases.
Protein Kinase Inhibition
Many pyrimidine derivatives are designed as ATP-mimicking (or bioisosteric) compounds that compete with ATP for the binding pocket of protein kinases.[5][17] Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[2][6]
Prominent Kinase Targets:
-
EGFR (Epidermal Growth Factor Receptor): Pyrimidine-based inhibitors are crucial in treating non-small cell lung cancer. Newer generations, like Osimertinib, are designed to be effective against resistance mutations (e.g., T790M).[1][9]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting VEGFR disrupts tumor angiogenesis, effectively starving the tumor of its blood supply.[1]
-
CDKs (Cyclin-Dependent Kinases): Inhibitors like Palbociclib, which feature a pyrimidine core, induce G1 cell cycle arrest and are standard-of-care in certain breast cancers.[1]
-
BTK (Bruton's Tyrosine Kinase): The pyrazolo[3,4-d]pyrimidine-based drug Ibrutinib has been approved for treating B-cell cancers.[12]
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based drug.
Interference with Nucleotide Metabolism
The classical mechanism for pyrimidine anticancer agents involves disrupting the synthesis of DNA precursors.[7][18]
-
Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme for the de novo synthesis of dTMP, an essential building block for DNA.[10] By inhibiting TS, pyrimidine analogues like 5-Fluorouracil deplete the dTMP pool, which disrupts DNA replication and leads to cell death in rapidly dividing cancer cells.[10][19]
Structure-Activity Relationship (SAR) Analysis
Understanding SAR is critical for optimizing the potency and selectivity of pyrimidine derivatives.[3][10] Specific substitutions at different positions of the pyrimidine ring can dramatically influence biological activity.[1][16]
| Position | Typical Substitution | Impact on Activity |
| C2 | Amino or substituted amino groups | Often crucial for kinase binding and interaction with the hinge region of the ATP pocket.[13] |
| C4 | Amino, oxo, or thioxo groups | A 4-amino group is essential for many DHFR inhibitors, while a 4-oxo moiety is common in uracil analogues like 5-FU.[1] |
| C5 | Halogens (F, Cl, Br), aryl rings | Modulates lipophilicity, electronic character, and steric bulk. A fluorine at this position is a key feature of 5-Fluorouracil.[1][20] |
| C6 | Various substituents | Can be modified to enhance binding affinity and selectivity for the target enzyme. |
In Vitro Experimental Evaluation: A Step-by-Step Guide
Rigorous in vitro testing is the foundation for identifying promising lead compounds. The following protocols provide a self-validating system for assessing the antiproliferative activity of novel pyrimidine intermediates.
Caption: A typical workflow for the preclinical in vitro screening of novel compounds.
Protocol: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[21]
-
Materials: 96-well plates, cancer cell line of choice (e.g., MCF-7, A549), complete culture medium, novel pyrimidine compound, vehicle (e.g., DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent) and a no-treatment control.[21]
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[21]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation: The results are expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[21]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the compound's effect on cell cycle progression.[21]
-
Materials: Treated cancer cells, phosphate-buffered saline (PBS), ice-cold 70% ethanol, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.
-
Methodology:
-
Cell Harvesting: After treatment with the pyrimidine compound for the desired time, harvest both adherent and floating cells.
-
Fixation: Wash cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[21]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content via PI fluorescence intensity.
-
-
Data Presentation: The percentage of cells in the G0/G1, S, and G2/M phases are quantified and presented in a table or histogram.[21]
In Vivo Experimental Design
Promising compounds from in vitro studies must be validated in vivo to assess efficacy and safety in a whole-organism context.[22]
-
Selection of Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., A549, HCT-116) are implanted into immunodeficient mice. This model is ideal for assessing the direct anti-tumor activity of a compound on human cancers.[22]
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. This model is essential for evaluating the interplay between the therapeutic compound and the immune system.[22]
-
-
Efficacy Endpoints: The primary measures of success include tumor growth inhibition, reduction in tumor volume, and increased survival time of the treated animals compared to a control group.[22][23]
-
Pharmacokinetic (PK) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs the optimal dosing regimen.[22]
Data Summary: Potency of Novel Pyrimidine Derivatives
The following table summarizes the reported in vitro anticancer activity of various novel pyrimidine intermediates against common cancer cell lines, illustrating the potent nature of these compounds.
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Pyrimidine Hybrids (128-132) | MCF-7 (Breast) | 1.6 - 4.8 | [16] |
| Thieno[2,3-d] pyrimidines | HepG2 (Liver) | ~4 - 10 | [20] |
| Pyrimidine-5-carbonitriles | HCT-116 (Colon) | Potent (vs. Erlotinib) | [20] |
| 4,6-disubstituted pyrimidines (P14) | A375 (Melanoma) | 1.887 | [19] |
| 4,6-disubstituted pyrimidines (P14) | MCF-7 (Breast) | 2.018 | [19] |
| Pyrido[2,3-d]pyrimidine (1n) | HCT-116 (Colon) | 1.98 | [10] |
Future Perspectives & Conclusion
The development of novel pyrimidine intermediates for anticancer research is a dynamic and highly promising field. Future progress will be heavily influenced by the integration of computational chemistry for more rational in silico design and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] The strategic push towards multi-targeted agents, designed through molecular hybridization, will continue to yield compounds capable of overcoming complex resistance networks.[1][7] The protocols and strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and validate the next generation of pyrimidine-based anticancer therapies, moving them from the laboratory bench toward clinical viability.
References
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.
- Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds. (n.d.). Benchchem.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. (n.d.). Benchchem.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Source not available.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
- Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. (n.d.). Benchchem.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Source not available.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Source not available.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC.
- Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (2025). MDPI.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). Semantic Scholar.
- Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2023).
- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Source not available.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024).
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.).
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 15. archives.ijper.org [archives.ijper.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
An In-depth Technical Guide to the Synthesis of Methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the nucleophilic aromatic substitution (SNAr) reaction between methyl 4-aminobenzoate and 2,4-dichloropyrimidine. This reaction is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy.[1][2][3][4] We will delve into the underlying principles of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Strategic Importance of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing molecules incorporating this heterocycle to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.
The 2,4-disubstituted pyrimidine motif is a common feature in many kinase inhibitors.[6] The synthesis of these compounds often relies on the sequential displacement of leaving groups, such as chlorine atoms, from a pre-functionalized pyrimidine core like 2,4-dichloropyrimidine.[6] The reaction with methyl 4-aminobenzoate introduces a key pharmacophoric element, providing a versatile handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Unraveling the Reaction: Mechanism and Regioselectivity
The reaction between methyl 4-aminobenzoate and 2,4-dichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the two electron-withdrawing chlorine atoms, makes it susceptible to attack by nucleophiles like the amino group of methyl 4-aminobenzoate.
The Stepwise Mechanism
The SNAr reaction is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of methyl 4-aminobenzoate attacks one of the carbon atoms bearing a chlorine atom on the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the final substituted product.
The Critical Question of Regioselectivity
A key consideration in the reaction with 2,4-dichloropyrimidine is regioselectivity: which of the two chlorine atoms is preferentially replaced? For nucleophilic aromatic substitution reactions on unsubstituted 2,4-dichloropyrimidine, the general order of reactivity is C4 > C2.[7] This preference is attributed to the greater electron deficiency at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.
However, it is crucial to understand that this selectivity is not absolute and can be influenced by several factors, including:
-
Substitution on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can alter the electron distribution and potentially favor substitution at the C2 position. Conversely, electron-withdrawing groups can enhance the preference for C4 substitution.
-
Nature of the Nucleophile: The structure and reactivity of the amine can play a role in directing the substitution.
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of a catalyst can significantly impact the regioselectivity of the reaction.
For the reaction of 2,4-dichloropyrimidine with aromatic amines like methyl 4-aminobenzoate, the substitution predominantly occurs at the C4 position, yielding methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate as the major product.[8]
A Validated Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-aminobenzoate | ≥98% | Standard chemical supplier | |
| 2,4-Dichloropyrimidine | ≥98% | Standard chemical supplier | |
| Isopropanol (IPA) | Anhydrous | Standard chemical supplier | |
| Diisopropylethylamine (DIPEA) | ≥99% | Standard chemical supplier | |
| Ethyl acetate (EtOAc) | ACS grade | Standard chemical supplier | For extraction and chromatography |
| Hexanes | ACS grade | Standard chemical supplier | For chromatography |
| Deionized Water | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-aminobenzoate (1.0 equivalent) and 2,4-dichloropyrimidine (1.1 equivalents).
-
Solvent and Base Addition: Add anhydrous isopropanol to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to methyl 4-aminobenzoate. Subsequently, add diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. The water wash removes any remaining DIPEA hydrochloride and other water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate as a solid.
Expected Quantitative Data
The following table summarizes typical quantitative data for this reaction. Note that actual yields may vary depending on the scale of the reaction and the purity of the starting materials.
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-8 hours |
| Melting Point | 168-172 °C |
| Appearance | White to off-white solid |
Visualizing the Process
Diagrams are essential tools for understanding complex chemical processes. The following sections provide visual representations of the reaction mechanism and the experimental workflow.
Reaction Mechanism Diagram
Caption: The SNAr mechanism for the reaction.
Experimental Workflow Diagram
Caption: A streamlined experimental workflow.
Conclusion and Future Directions
The reaction of methyl 4-aminobenzoate with 2,4-dichloropyrimidine is a robust and reliable method for the synthesis of a key intermediate in the development of pyrimidine-based therapeutics. A thorough understanding of the SNAr mechanism and the factors governing regioselectivity is paramount for optimizing this transformation. The provided protocol offers a validated starting point for researchers in the field.
The resulting product, methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate, is a versatile building block. The remaining chlorine atom at the C2 position can be further functionalized through subsequent nucleophilic substitution or cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for biological screening. This strategic approach continues to be a powerful engine for the discovery of novel and effective medicines.
References
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Pharmacophore Analysis of the 4-Chloropyrimidin-2-Amine Scaffold
Executive Summary: The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved therapeutics.[1][2][3] Among its many derivatives, 4-chloropyrimidin-2-amine stands out as a uniquely versatile starting point for drug discovery campaigns. Its strategic substitution pattern—a hydrogen bond-donating amine and a reactive chlorine atom—provides an ideal framework for both target recognition and synthetic elaboration. This guide provides an in-depth analysis of the 4-chloropyrimidin-2-amine pharmacophore, detailing the computational and experimental workflows required to unlock its potential. We will move beyond simple procedural lists to explain the causal-driven logic behind methodological choices, ensuring a robust and scientifically sound approach for researchers, chemists, and drug development professionals.
The Strategic Importance of the 4-Chloropyrimidin-2-Amine Scaffold
The utility of the 4-chloropyrimidin-2-amine scaffold, with the molecular formula C4H4ClN3[4], stems from two key properties: its intrinsic pharmacophoric features and its synthetic tractability. The pyrimidine core is a bioisostere for phenyl and other aromatic systems, often conferring improved medicinal chemistry properties.[3]
-
Inherent Biological Recognition: The 2-amino group and the ring nitrogens at positions 1 and 3 provide a specific spatial arrangement of hydrogen bond donors and acceptors. This arrangement is fundamental to molecular recognition, particularly in enzyme active sites like kinase hinge regions.
-
Synthetic Versatility: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity allows for the systematic and efficient introduction of a wide variety of substituents, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6]
Deconstructing the Core Pharmacophore
A pharmacophore is the essential ensemble of steric and electronic features required for optimal interaction with a biological target.[7][8] For the 4-chloropyrimidin-2-amine scaffold, we can define a set of foundational features before any target-specific modeling.
The primary features are:
-
Hydrogen Bond Donor (HBD): The exocyclic amine at the C2 position.
-
Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the pyrimidine ring (N1 and N3).
-
Aromatic Ring (AR): The pyrimidine ring itself, capable of engaging in π-π stacking or hydrophobic interactions.
The C4-chloro position is best considered a hydrophobic feature (HY) and, more importantly, a vector for synthetic exploration . The final pharmacophore model will almost always feature a substituent at this position that defines critical interactions for target affinity and selectivity.
Methodologies for Pharmacophore Model Generation
The generation of a predictive pharmacophore model can follow two primary paths, dictated by the availability of structural data for the biological target.[9][10]
Ligand-Based Pharmacophore Modeling (LBPM)
This approach is employed when the 3D structure of the target is unknown but a set of active, structurally diverse ligands is available.[7][10] The core principle is that compounds binding to the same target and eliciting a similar response must share key chemical features in a specific 3D arrangement.
Step-by-Step Protocol for LBPM:
-
Data Set Curation:
-
Action: Collect a set of at least 5-10 diverse compounds with known, high-quality activity data (e.g., IC50, Ki) against the target of interest.
-
Causality: The quality and diversity of the input ligands directly determine the reliability of the resulting model. A homogenous set can lead to an overly constrained and non-predictive model.
-
-
Conformational Analysis:
-
Action: Generate a diverse set of low-energy 3D conformations for each ligand.
-
Causality: Ligands are flexible. It is crucial to explore their conformational space to identify the specific "bioactive" conformation responsible for interacting with the target.
-
-
Feature Mapping & Alignment:
-
Action: Identify all potential pharmacophoric features for each conformer of each ligand. Align the molecules by overlaying these common features.
-
Causality: The goal is to find a common 3D pattern of features shared among the most active compounds. This alignment is the most critical step in hypothesis generation.
-
-
Hypothesis Generation & Scoring:
-
Action: The software generates multiple pharmacophore hypotheses based on the alignments. Each hypothesis is scored based on how well it maps the active compounds and fits the data.
-
Causality: Scoring functions prioritize models that are shared by the most active compounds while also considering complexity and geometric fit.
-
-
Model Validation:
-
Action: The highest-scored models must be rigorously validated. (See Section 4).
-
Causality: An unvalidated model is merely a hypothesis. Validation provides statistical confidence in its predictive power.
-
Structure-Based Pharmacophore Modeling (SBPM)
When a high-resolution 3D structure of the target protein (ideally co-crystallized with a ligand) is available, a more direct approach can be taken.[8] This method maps the key interaction points within the binding site.
Step-by-Step Protocol for SBPM:
-
Target Preparation:
-
Action: Obtain a high-quality 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogens, assigning bond orders, and optimizing hydrogen bond networks.
-
Causality: Correct protonation states and atomic charges are essential for accurately identifying potential interactions like hydrogen bonds and electrostatic contacts.
-
-
Binding Site Definition:
-
Action: Define the active site, typically as a sphere around a bound ligand or based on conserved catalytic residues.
-
Causality: This focuses the analysis on the relevant volume where drug binding occurs, reducing computational noise.
-
-
Interaction Mapping:
-
Action: Use computational tools to automatically identify all potential interaction points (H-bonds, hydrophobic contacts, ionic interactions) between the protein's active site residues and a hypothetical ligand.
-
Causality: This step translates the protein's structural chemistry into a pharmacophoric query, defining the ideal features a ligand should possess to bind effectively.
-
-
Feature Selection & Model Generation:
-
Action: Select the most critical interaction points to build the pharmacophore model. If a co-crystallized ligand is present, its interactions can guide this selection.
-
Causality: Not all possible interactions are equally important. Focusing on conserved or high-energy interactions (e.g., hinge-binding hydrogen bonds in kinases) creates a more potent and specific model.
-
-
Model Validation:
-
Action: Validate the model's ability to distinguish known active compounds from inactive ones. (See Section 4).
-
Causality: Ensures the generated features are not only geometrically possible but are also relevant for binding affinity.
-
The Trustworthiness Pillar: Rigorous Model Validation
A pharmacophore model's value is entirely dependent on its predictive ability. Validation is a mandatory, self-validating step to ensure the model can reliably distinguish active compounds from inactive ones.[8]
Protocol for Pharmacophore Model Validation:
-
Prepare Datasets:
-
Test Set: A list of known active compounds that were not used to build the model.
-
Decoy Set: A much larger list of compounds presumed to be inactive. These should be physically similar to the actives (e.g., similar molecular weight, logP) but topologically distinct to challenge the model.
-
-
Screen Datasets: Use the pharmacophore model as a 3D query to screen both the test set and the decoy set.
-
Analyze Results: Calculate key statistical metrics to quantify the model's performance. The goal is to maximize the retrieval of actives while minimizing the retrieval of decoys.
Table 1: Key Pharmacophore Validation Metrics
| Metric | Description | Ideal Value | Causality & Interpretation |
| Enrichment Factor (EF) | The ratio of the concentration of active compounds in the screened hit list to the concentration of actives in the original database. | High (>1) | A high EF indicates the model is preferentially selecting active compounds over random chance. |
| Güner-Henry (GH) Score | A metric that balances the yield of actives found in the hit list against the percentage of actives in the database and the ratio of hits to the total database size. | Close to 1 | A score near 1 suggests an ideal model that finds all actives and no inactives. A score > 0.7 is generally considered good. |
| ROC AUC | The Area Under the Curve of a Receiver Operating Characteristic (ROC) plot, which graphs the true positive rate vs. the false positive rate. | Close to 1.0 | An AUC of 1.0 represents a perfect classifier, while 0.5 represents random chance. This metric assesses the model's ability to rank actives higher than decoys.[11] |
This self-validating system is trustworthy because it uses external data (test and decoy sets) to provide an unbiased statistical assessment of the model's predictive power before it is used for discovering new compounds.
From Bits to Bench: Experimental Validation
The ultimate test of a pharmacophore model is its ability to identify novel, biologically active compounds. After a virtual screen identifies potential hits, experimental validation is essential to confirm the in silico predictions.
Protocol 1: Confirming Target Engagement (Surface Plasmon Resonance)
-
Objective: To directly measure the binding affinity (Kᴅ) between the hit compound and the purified target protein.
-
Methodology:
-
Immobilize the purified target protein onto an SPR sensor chip.
-
Prepare a dilution series of the hit compound in a suitable running buffer.
-
Inject the compound dilutions sequentially over the chip surface, measuring the change in refractive index (Response Units) as the compound binds and dissociates.
-
Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).
-
-
Trustworthiness Check: A low Kᴅ (e.g., nanomolar range) provides high confidence that the compound physically interacts with the intended target as predicted by the model.
Protocol 2: Confirming Biological Activity (Kinase Activity Assay)
-
Objective: To measure the compound's ability to inhibit the functional activity of the target enzyme in a cellular or biochemical context.
-
Methodology (Example: Kinase-Glo® Assay):
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the hit compound across a range of concentrations.
-
Incubate to allow the kinase reaction to proceed.
-
Add Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Trustworthiness Check: A potent IC50 value demonstrates that the compound not only binds to the target but also modulates its biological function, validating the pharmacophore's relevance.
Case Study: Application to Kinase Inhibitor Design
The 2-aminopyrimidine moiety is a classic "hinge-binding" motif in kinase inhibitors. The 2-amino group forms critical hydrogen bonds with the backbone of the kinase hinge region. The C4 position, where our scaffold has a chlorine, points out towards the solvent-exposed region, providing an ideal vector to build selectivity and potency.
Let's hypothesize a structure-based pharmacophore model for a target kinase. The model requires:
-
An HBD to interact with a backbone carbonyl in the hinge.
-
An HBA to interact with a backbone NH in the hinge.
-
A hydrophobic/aromatic feature to occupy a hydrophobic pocket adjacent to the ATP binding site.
The 4-chloropyrimidin-2-amine scaffold perfectly matches the first two points. The SNAr reaction at the C4 position is then used to install various groups to satisfy the third requirement and fine-tune activity.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Data
| Compound ID | C4-Substituent | Kinase IC50 (nM) | Cell Proliferation EC50 (nM) |
| Scaffold | -Cl | >10,000 | >10,000 |
| CS-01 | -O-Phenyl | 850 | 1,200 |
| CS-02 | -NH-(4-morpholinophenyl) | 25 | 45 |
| CS-03 | -NH-(3-chloro-4-fluorophenyl) | 5 | 15 |
| CS-04 | -NH-(4-methylpiperazin-1-yl) | 480 | 900 |
-
Interpretation: The initial scaffold is inactive. Substitution at C4 is essential. Introducing a substituted aniline at C4 (CS-02, CS-03) dramatically increases potency compared to a simple phenyl ether (CS-01), likely by forming additional interactions. The specific electronics and sterics of the aniline substituent (CS-03 vs. CS-02) further modulate potency, demonstrating a clear SAR that can be rationalized by the pharmacophore model. The piperazine group (CS-04) may be too bulky or lack the specific interactions of the anilines, resulting in lower potency.
Conclusion and Future Directions
The 4-chloropyrimidin-2-amine scaffold is a powerful tool in drug discovery, offering a pre-validated set of pharmacophoric features combined with exceptional synthetic flexibility. This guide has outlined a rigorous, multi-faceted workflow for its analysis, integrating computational modeling with essential experimental validation to ensure scientific integrity.
Future advancements will likely incorporate more dynamic aspects of molecular recognition. Techniques like dynamic pharmacophore modeling ("dynophores"), which leverage molecular dynamics simulations, can capture the conformational flexibility of the target and ligand, offering a more realistic and predictive model than static approaches.[12] By grounding these advanced computational methods in the solid, validated experimental protocols described herein, researchers can continue to exploit this privileged scaffold to develop the next generation of targeted therapeutics.
References
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Vertex AI Search.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2025). ijarsct.
- Pharmacophore Modeling - Creative Biostucture Drug Discovery. Creative Biostructure.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
- Applications and Limitations of Pharmacophore Modeling. (2023). Protac Drug Discovery Pro.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. (2021). ACS Publications.
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega.
- 4-CHLORO-2-PYRIMIDINAMINE. gsrs.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ACS Publications.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). PubMed.
- A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. (2025). Benchchem.
- Pharmacophore modeling: advances and pitfalls. (2026). Frontiers.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. mdpi.com [mdpi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 10. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
Methodological & Application
Synthesis Protocol for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate: A Guide for Researchers
Introduction: Strategic Importance of a Key Building Block
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. Its structural motif, featuring a pyrimidine ring substituted with a chlorine atom and an aminobenzoate group, provides a versatile scaffold for further chemical modifications. The selective synthesis of this compound, specifically requiring the formation of a C-N bond at the C2 position of the pyrimidine ring while retaining the chlorine atom at the C4 position, presents a notable chemical challenge due to the inherent reactivity of dihalopyrimidines. This document provides a comprehensive guide to the synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, detailing two robust protocols and the underlying chemical principles that govern the selective bond formation.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀ClN₃O₂ | [1] |
| Molecular Weight | 263.68 g/mol | [1] |
| CAS Number | 1378998-41-4 | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Synthetic Strategies: Navigating the Challenge of Regioselectivity
The primary challenge in the synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate lies in controlling the regioselectivity of the reaction between 2,4-dichloropyrimidine and methyl 4-aminobenzoate. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 position.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during C4 attack.[2]
To achieve the desired C2-substituted product, two primary strategies can be employed:
-
Nucleophilic Aromatic Substitution (SNAr) under Controlled Conditions: By carefully selecting the reaction conditions, such as solvent and base, it is possible to influence the regioselectivity of the SNAr reaction. While challenging, this approach offers a direct and atom-economical route.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction provides a highly effective and often more selective method for the formation of C-N bonds.[3][4] By employing specific palladium catalysts and bulky phosphine ligands, the selective amination at the C2 position of 2,4-dichloropyrimidine can be achieved with high efficiency.[5]
This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on available resources and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol aims to favor the C2 substitution by carefully controlling the reaction parameters. The choice of a polar aprotic solvent and a non-nucleophilic base is crucial to modulate the reactivity of the nucleophile and the pyrimidine substrate.
Experimental Workflow
Caption: SNAr Synthesis Workflow
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 10 | 1.0 |
| Methyl 4-aminobenzoate | 619-45-4 | 151.16 | 10 | 1.0 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 12 | 1.2 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Silica Gel (230-400 mesh) | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10 mmol) and methyl 4-aminobenzoate (1.51 g, 10 mmol).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask, followed by the dropwise addition of diisopropylethylamine (2.09 mL, 12 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) under an inert atmosphere (e.g., nitrogen or argon) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a palladium catalyst with a bulky phosphine ligand to achieve a highly regioselective C-N bond formation at the C2 position of 2,4-dichloropyrimidine. The choice of ligand is critical for promoting the desired reactivity.
Experimental Workflow
Caption: Buchwald-Hartwig Synthesis Workflow
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 10 | 1.0 |
| Methyl 4-aminobenzoate | 619-45-4 | 151.16 | 10 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.1 | 0.01 |
| XPhos | 564483-18-7 | 476.65 | 0.2 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Silica Gel (230-400 mesh) | - | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), methyl 4-aminobenzoate (1.51 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product.
Characterization of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and pyrimidine rings, the methyl ester protons, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (263.68 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (ester), and aromatic C-H and C=C bonds.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2,4-Dichloropyrimidine is a corrosive and toxic compound. Handle with care.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate can be successfully achieved through either a carefully controlled nucleophilic aromatic substitution or a more regioselective palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and available resources. The protocols provided in this guide offer a solid foundation for the synthesis of this important chemical intermediate, enabling further advancements in medicinal chemistry and drug discovery.
References
-
PubChem. Methyl 4-aminobenzoate. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2014). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 136(52), 18171–18174. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Johnson Matthey. Buchwald-Hartwig amination catalysts. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Guild, G. D., & Zhang, X. (2019). Highly Regioselective Buchwald–Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. The Journal of Organic Chemistry, 84(15), 9494–9504. [Link]
-
PubChem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. [Link]
Sources
- 1. Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate | 1378998-41-4 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Mastering the Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its significance is rooted in its role as a fundamental building block of DNA and RNA, making pyrimidine derivatives ideal candidates for targeting enzymes and receptors involved in cellular signaling and replication.[1] Among the various pyrimidine precursors, 2,4-dichloropyrimidine stands out as an exceptionally versatile and cost-effective starting material.[1] Its two chlorine atoms, activated by the electron-deficient nature of the pyrimidine ring, are amenable to sequential and regioselective displacement via Nucleophilic Aromatic Substitution (SNAr). This allows for the controlled, stepwise introduction of diverse functionalities, making it an indispensable tool for building molecular complexity and exploring chemical space in drug development programs.[1][3][4][5]
This guide provides an in-depth exploration of the SNAr of 2,4-dichloropyrimidine, detailing the underlying mechanistic principles, regiochemical control, and field-proven protocols for its successful application.
Part 1: The Mechanism and Principles of Regioselectivity
The SNAr reaction on 2,4-dichloropyrimidine is a two-step addition-elimination process.[6] First, a nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C4), breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
The critical question for any synthetic chemist is one of regioselectivity: which chlorine reacts first? For unsubstituted 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position .[1][7][9][10][11][12]
Causality Behind C4 Selectivity:
-
Intermediate Stability: Attack at C4 allows the negative charge in the Meisenheimer complex to be delocalized onto the para nitrogen atom (N1). This forms a more stable para-quinoid-like resonance structure compared to the ortho-quinoid structure resulting from attack at C2.[10]
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger orbital coefficient at the C4 position than at C2.[7][9] As the initial nucleophilic attack is an interaction between the nucleophile's HOMO and the electrophile's LUMO, the C4 position is the kinetically favored site of attack.
-
Electronic and Steric Factors: The C2 position is flanked by two nitrogen atoms. The cumulative electron-withdrawing effect might be expected to increase reactivity, but this is counteracted by the electrostatic repulsion between the lone pairs of the two ring nitrogens and the incoming electron-rich nucleophile, making the approach to C2 less favorable.[7]
Caption: General mechanism of SNAr on 2,4-dichloropyrimidine.
Altering the Innate Selectivity: While C4-selectivity is the general rule, it is not absolute. The regiochemical outcome can be highly sensitive to the electronic and steric environment of the pyrimidine ring.[9][12][13]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position (e.g., -NO₂, -CN) further activates the ring and strongly reinforces the inherent C4 selectivity.[14][15]
-
Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, making the C2 position more susceptible to nucleophilic attack.[9][13][16]
-
Catalysis: While uncatalyzed SNAr reactions favor C4, specialized palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed to achieve selective C2 cross-coupling with thiols, overriding the innate C4 preference.[17]
Part 2: Experimental Protocols
The following protocols provide a framework for the sequential functionalization of 2,4-dichloropyrimidine. These are starting points and may require optimization based on the specific nucleophile used.
Caption: Standard laboratory workflow for SNAr reactions.
Protocol 1: Selective Monosubstitution at the C4 Position with an Amine
This protocol describes the most common initial step in a synthetic sequence: the selective replacement of the C4-chloro group.
-
Objective: To synthesize 4-amino-2-chloropyrimidine derivatives.
-
Rationale: By using controlled stoichiometry (1 equivalent of the nucleophile) and moderate temperatures, the more reactive C4 position can be targeted exclusively. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction without acting as a competing nucleophile.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Amine Nucleophile (e.g., Benzylamine, Morpholine) (1.0 - 1.1 eq)
-
Base: DIPEA (1.5 - 2.0 eq) or K₂CO₃ (2.0 eq)
-
Solvent: n-Butanol, Isopropanol (IPA), or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq) and the chosen solvent (e.g., n-butanol, approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the base (DIPEA, 1.5 eq) followed by the amine nucleophile (1.05 eq).
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the nucleophilicity of the amine. Less reactive amines may require heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-substituted-2-chloropyrimidine product.
Protocol 2: Sequential Disubstitution (Second Nucleophile at C2)
This protocol builds upon the product from Protocol 1 to introduce a second, different nucleophile at the less reactive C2 position.
-
Objective: To synthesize 2,4-disubstituted pyrimidines.
-
Rationale: The C2-chloro group on the 4-amino-2-chloropyrimidine intermediate is less reactive than the original C4-chloro atom. Therefore, more forcing conditions—such as higher temperatures or the use of a stronger nucleophile/base combination—are typically required to drive the second substitution to completion.
Materials:
-
4-Substituted-2-chloropyrimidine (from Protocol 1) (1.0 eq)
-
Second Nucleophile (Amine, Thiol, or Alcohol) (1.2 - 1.5 eq)
-
Base: NaH (for alcohols/thiols), K₂CO₃, or DIPEA (for amines)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane
-
Reaction vessel suitable for higher temperatures
Step-by-Step Procedure:
-
Setup: In a reaction vessel, dissolve the 4-substituted-2-chloropyrimidine (1.0 eq) in a high-boiling polar aprotic solvent like DMF.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) and the second nucleophile (1.2 eq). If using an alcohol or thiol, it is often advantageous to pre-form the corresponding alkoxide or thiolate by reacting it with NaH (1.1 eq) in THF or DMF at 0 °C before adding the pyrimidine substrate.
-
Reaction: Heat the reaction mixture to a higher temperature, often in the range of 100-150 °C.
-
Monitoring: Monitor the reaction carefully by TLC or LC-MS. These reactions can be slower and may require extended heating (6-24 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, perform an aqueous workup by extracting with an organic solvent like ethyl acetate.
-
Purification: Purify the crude material via flash chromatography or recrystallization to obtain the final 2,4-disubstituted pyrimidine.
Part 3: Data Summary and Troubleshooting
The choice of reaction conditions is critical for achieving high yield and selectivity. The table below summarizes typical conditions for C4-substitution with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Notes |
| N-Nucleophiles | Primary/Secondary Amines | DIPEA, K₂CO₃ | n-BuOH, THF, MeCN | 25 - 80 | Generally clean and high-yielding. Less basic anilines may require higher temperatures.[10][11] |
| O-Nucleophiles | Alcohols, Phenols | NaH, K₂CO₃ | THF, DMF | 0 - 60 | Requires a strong base to deprotonate the alcohol, forming a more potent nucleophile (alkoxide). |
| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 25 - 60 | Thiols are generally very good nucleophiles for this reaction and often react quickly at room temperature.[1] |
Troubleshooting Common Issues
-
Problem: Poor Regioselectivity (Mixture of C2/C4 Isomers)
-
Cause: The reaction conditions may be too harsh, overcoming the kinetic preference for C4.
-
Solution: Lower the reaction temperature. Add the nucleophile slowly at 0 °C before allowing the reaction to warm. Change the solvent/base system; for example, using n-butanol with DIPEA has been reported to improve C4 selectivity.[12]
-
-
Problem: Formation of Disubstituted Product in Monosubstitution Step
-
Cause: Use of excess nucleophile or reaction temperature is too high.
-
Solution: Use precisely 1.0 equivalent of the nucleophile. Ensure slow addition at a reduced temperature to maintain control.
-
-
Problem: Low or No Reactivity
-
Cause: The nucleophile may be too weak, or the conditions are not sufficiently activating.
-
Solution: Increase the reaction temperature incrementally. Switch to a more polar aprotic solvent (e.g., from THF to DMF) to better solvate the intermediate. For weak nucleophiles like alcohols, ensure complete deprotonation with a strong base like NaH.
-
-
Problem: Complex Reaction Mixture / Decomposition
-
Cause: High temperatures can lead to side reactions or decomposition of starting materials or products.[18]
-
Solution: Run the reaction at the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. Confirm the stability of your nucleophile and product under the reaction conditions.
-
References
- Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
- Neufeldt, S. R., & Sanford, M. S. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Syntheses, 89, 203.
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]
-
El-Gamal, M. I., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3820-3824. Available at: [Link]
-
Kumar, A., et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(30), 4463-4469. Available at: [Link]
-
Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]
-
Patel, R. C., et al. (2021). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. ACS Omega, 6(4), 2879-2893. Available at: [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Sci-Hub. Available at: [Link]
-
Coupling‐addition synthesis of 2,4‐disubstituted pyrimidines. ResearchGate. Available at: [Link]
-
Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link]
-
Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1442. Available at: [Link]
-
Welsch, M. E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. Available at: [Link]
-
Gomaa, M. S., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(2), e2300656. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
-
SNAr troubleshooting. Reddit. Available at: [Link]
-
ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
Petrosiute, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7795. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. studylib.net [studylib.net]
- 12. guidechem.com [guidechem.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 18. reddit.com [reddit.com]
Application Notes & Protocols: Optimizing Yield for Amino-Pyrimidine Benzoate Synthesis
Introduction
Amino-pyrimidine benzoates are a critical structural motif in medicinal chemistry and materials science.[1][2] The pyrimidine core is a common feature in numerous bioactive molecules, while the benzoate moiety allows for diverse functionalization and modulation of physicochemical properties.[1] Achieving high yields in the synthesis of these compounds is paramount for efficient drug discovery and development pipelines, reducing costs and accelerating the delivery of novel therapeutics.
This guide provides an in-depth analysis of the key synthetic strategies for preparing amino-pyrimidine benzoates, with a primary focus on practical, field-proven methods for yield optimization. We will delve into the mechanistic underpinnings of common synthetic choices, offer detailed experimental protocols, and provide a framework for troubleshooting common challenges.
Key Synthetic Strategies
The construction of amino-pyrimidine benzoates typically involves the formation of a C-N bond between an aminopyrimidine and a benzoic acid derivative. The two most prevalent and robust strategies for achieving this transformation are direct amide coupling and palladium-catalyzed cross-coupling reactions.
Strategy 1: Amide Coupling via Carboxylic Acid Activation
Direct amide coupling is a frequently used reaction in medicinal chemistry, involving the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[3] For electron-deficient amines like aminopyrimidines, this activation is crucial for achieving reasonable reaction rates and yields.
Mechanism: The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[4] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then be directly attacked by the aminopyrimidine. However, to suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-Hydroxybenzotriazole (HOBt) are often used.[5] HOBt traps the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[6]
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide or triflate.[7] This method is particularly effective for coupling challenging substrates, including heteroaryl amines like aminopyrimidines.
Mechanism: The reaction proceeds through a catalytic cycle involving a palladium complex. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it influences both the oxidative addition and reductive elimination steps of the cycle.[8]
Yield Optimization Strategies
Maximizing the yield of amino-pyrimidine benzoate synthesis requires careful consideration and optimization of several key reaction parameters.
Parameter 1: Choice of Coupling Reagent and Additives (for Amide Coupling)
The selection of the coupling reagent and any additives is the most critical factor in an amide coupling reaction.
-
Carbodiimides (EDC, DCC): EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[5][9]
-
Additives (HOBt, HOAt, Oxyma): The use of additives like HOBt is highly recommended. HOBt reacts with the O-acylisourea intermediate to form an active ester, which suppresses racemization and side reactions, leading to higher yields and purer products.[3][5] In some cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can serve as an acyl transfer agent, further improving yields, especially with electron-deficient amines.[3]
Parameter 2: Catalyst, Ligand, and Base Selection (for Buchwald-Hartwig Amination)
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium source, the phosphine ligand, and the base.[8]
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they form the active Pd(0) catalyst more cleanly and efficiently.[10]
-
Ligand: The ligand choice is highly substrate-dependent. For heteroaryl amines, sterically hindered, electron-rich biarylphosphine ligands such as XPhos, tBuXPhos, or DavePhos are often effective.[10][11] It is often best to screen a small number of ligands to identify the optimal one for a new system.[10]
-
Base: The base is crucial for deprotonating the amine in the catalytic cycle.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give good results.[1][11] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.[10]
Parameter 3: Solvent and Temperature
-
Solvent: Solvents must be anhydrous and, for Pd-catalyzed reactions, deoxygenated, as water can deactivate the catalyst.[8][11]
-
Temperature:
Quantitative Data: Impact of Reaction Parameters on Yield
The following table summarizes typical outcomes when optimizing a Buchwald-Hartwig amination of a chloropyrimidine with a substituted aniline.
| Parameter Varied | Condition A | Yield (A) | Condition B | Yield (B) | Rationale for Improvement |
| Ligand | P(tBu)₃ | 35% | XPhos | 85% | XPhos is a bulkier, more electron-rich ligand, which facilitates the oxidative addition of the less reactive aryl chloride and promotes reductive elimination.[11] |
| Base | K₂CO₃ | 20% | NaOtBu | 90% | NaOtBu is a much stronger base, which more effectively deprotonates the amine, leading to a higher concentration of the active amido complex in the catalytic cycle.[11] |
| Temperature | 80 °C | 55% | 110 °C | 92% | Higher temperatures increase the rate of all steps in the catalytic cycle, particularly the turnover-limiting reductive elimination step.[10][11] |
| Solvent | Dioxane | 70% | Toluene | 91% | Toluene is often a superior solvent for these reactions, providing good solubility for the catalyst complex and reactants while being sufficiently non-polar.[11] |
Experimental Workflows & Protocols
Visualizing the General Synthesis Workflow
The overall process, from reactant selection to final product characterization, follows a structured path.
Caption: General workflow for amino-pyrimidine benzoate synthesis.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is suitable for coupling a substituted benzoic acid with an aminopyrimidine.
Materials:
-
Substituted Benzoic Acid (1.0 mmol, 1.0 equiv)
-
Aminopyrimidine (1.0 mmol, 1.0 equiv)
-
EDC·HCl (1.2 mmol, 1.2 equiv)
-
HOBt (1.2 mmol, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add the substituted benzoic acid (1.0 mmol), aminopyrimidine (1.0 mmol), and HOBt (1.2 mmol).
-
Add anhydrous DMF (10 mL) via syringe and stir the mixture until all solids dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (3.0 mmol) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 mmol).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: EDC/HOBt amide coupling reaction pathway.
Protocol 2: Buchwald-Hartwig Cross-Coupling
This protocol is suitable for coupling a bromo- or chloro-pyrimidine with a substituted aminobenzoate.
Materials:
-
Halogenated Pyrimidine (1.0 mmol, 1.0 equiv)
-
Amino Benzoate (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Inside a glovebox, add the halogenated pyrimidine (1.0 mmol), XPhos Pd G3 (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Remove the vial from the glovebox, seal with a septum cap, and purge with argon for 5 minutes.
-
Add the amino benzoate (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Rinse the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential.
Caption: Troubleshooting guide for low-yield reactions.
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the final product. For basic amino-pyrimidine compounds that may streak on standard silica gel, using an amine-functionalized silica (KP-NH) or adding a small amount of triethylamine (~1%) to the eluent can significantly improve separation.[12]
-
Recrystallization: If a highly pure solid product is obtained after chromatography, recrystallization can be employed to further enhance purity and obtain material suitable for final analysis.
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the synthesized compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups, such as the amide carbonyl stretch (~1650 cm⁻¹).
References
- Benchchem. (n.d.). Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses.
- Kandhasamy, S., & Singh, G. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- Al-Hourani, B. J. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides.
- Sirsat, S., Bobade, D., & Shinde, S. (n.d.). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
Buchwald-Hartwig amination vs SNAr for pyrimidine synthesis
Application Note: Strategic C–N Bond Formation on Pyrimidine Scaffolds
Executive Summary
The formation of aminopyrimidines is a cornerstone reaction in the synthesis of kinase inhibitors (e.g., Ibrutinib, Palbociclib) and GPCR ligands. While Nucleophilic Aromatic Substitution (SNAr) remains the industrial workhorse due to cost and simplicity, it often fails with electron-rich substrates or unreactive amines. Palladium-catalyzed Buchwald-Hartwig (B-H) amination offers a complementary solution, enabling coupling with weak nucleophiles and providing orthogonal regioselectivity.
This guide provides a decision framework, mechanistic insights, and validated protocols to select and execute the optimal amination strategy.
Strategic Decision Matrix
The choice between SNAr and B-H is rarely arbitrary. It is dictated by the electronic nature of the pyrimidine core, the nucleophilicity of the amine, and the required regioselectivity.
Diagram 1: Method Selection Logic
Caption: Decision tree for selecting between SNAr and Buchwald-Hartwig amination based on substrate electronics and desired regioselectivity.
Mechanistic Divergence & Regioselectivity[1][2]
Nucleophilic Aromatic Substitution (SNAr)[2][3][4]
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Regioselectivity (2,4-Dichloropyrimidine): Strongly favors the C4 position .
-
Why? The C4 position is more electron-deficient due to the para-like relationship with N1 and ortho-like relationship with N3. Additionally, the intermediate Meisenheimer complex formed at C4 is more stable than at C2.
-
-
Limitation: Requires the pyrimidine ring to be electron-deficient. 5-alkyl pyrimidines often react sluggishly, requiring high temperatures (>100°C) or acid catalysis.
Buchwald-Hartwig Amination[5]
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Amine Binding, Deprotonation, and Reductive Elimination.
-
Regioselectivity: Can be tuned but generally favors the site most prone to oxidative addition (usually the most electron-deficient C–Cl bond, i.e., C4). However, bulky ligands (e.g., NHC-Pd systems) or specific conditions can force C2 selectivity by kinetically inhibiting the C4 site or exploiting chelation effects [1].
-
Advantage: Decouples reactivity from the electronic deficiency of the ring. Works well with electron-neutral pyrimidines and weak nucleophiles (e.g., electron-poor anilines).
Validated Experimental Protocols
Protocol A: Robust SNAr (C4-Selective)
Best for: 2,4-dichloropyrimidines + Aliphatic amines.
Materials:
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Morpholine or Piperidine derivative (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: Isopropyl Alcohol (iPrOH) or DMF (if solubility is poor)
Step-by-Step:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine and iPrOH (5 mL/mmol).
-
Cool (Optional): If the amine is highly reactive, cool to 0°C to prevent bis-addition.
-
Addition: Add DIPEA followed by the amine dropwise.
-
Reaction: Stir at ambient temperature (RT) for 2–4 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 60–80°C.
-
-
Workup:
-
Precipitation Method: Pour reaction mixture into water (5x volume). Filter the solid precipitate (C4-isomer).
-
Extraction Method: Remove iPrOH in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
-
Yield Expectation: 85–95% C4-substituted product.
Critical Note: If the pyrimidine has an electron-donating group at C5 (e.g., -Me), SNAr may fail. Switch to Protocol B .
Protocol B: Advanced Buchwald-Hartwig Amination
Best for: Unreactive chloropyrimidines, Anilines, or C2-functionalization.
Ligand Selection Guide:
-
Primary Amines: BrettPhos or XPhos (High turnover, mono-arylation selective).
-
Secondary Amines: RuPhos (Prevents β-hydride elimination, handles steric bulk) [2].
-
Weak Nucleophiles (Amides/Carbamates): tBuBrettPhos .
Materials:
-
Substrate: Chloropyrimidine (1.0 equiv)
-
Amine: Aniline derivative (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (0.01 – 0.05 equiv)
-
Note: Precatalysts (G3/G4) are superior to mixing Pd2(dba)3 + Ligand.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or K2CO3 (weak base for sensitive functional groups).
-
Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).
Step-by-Step:
-
Inert Atmosphere: Flame-dry the reaction vial and cool under Argon/Nitrogen.
-
Charge Solids: Add Chloropyrimidine, Pd Precatalyst, and Base (NaOtBu) to the vial.
-
Charge Liquids: Add Anhydrous Dioxane (10 mL/mmol). If the amine is liquid, add it now.
-
Degas: Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles). Oxygen inhibits the Pd(0) species.
-
Reaction: Seal and heat to 80–100°C for 2–12 hours.
-
Workup & Scavenging (Crucial):
-
Filter through a pad of Celite to remove insolubles.
-
Pd Removal: Add SiliaMetS® Thiol or QuadraPure™ TU (scavenger resin) to the filtrate and stir for 4 hours at 40°C. This reduces Pd residuals to <10 ppm [3].[1]
-
Concentrate and purify via flash chromatography.
-
Diagram 2: Buchwald-Hartwig Catalytic Cycle (Simplified)
Caption: The catalytic cycle emphasizing the role of the bulky biaryl phosphine ligand (L) in facilitating reductive elimination.
Comparison of Key Parameters
| Parameter | SNAr | Buchwald-Hartwig (B-H) |
| Substrate Scope | Limited to Electron-Deficient rings | Broad (Electron-Rich/Neutral/Deficient) |
| Amine Scope | Strong nucleophiles (Alkyl amines) | Weak nucleophiles (Anilines, Amides) |
| Regioselectivity | C4 >>> C2 (Hard to invert) | Tunable (Ligand dependent) |
| Cost | Low (Reagents cheap) | High (Pd catalyst, Ligands) |
| Scalability | Excellent | Good (Requires Pd removal) |
| Moisture Tolerance | High (Can use water/alcohol) | Low (Strictly anhydrous) |
| Impurity Profile | Regioisomers (C2 vs C4) | Pd contaminants, De-halogenation |
Troubleshooting & Optimization
-
Problem: Low Yield in SNAr
-
Solution: Add a Lewis Acid (ZnCl2) or switch to acid catalysis (TFA in n-Butanol). Protonating the pyrimidine nitrogen makes the ring more electrophilic.
-
-
Problem: "Protodehalogenation" in B-H (Ar-Cl becomes Ar-H)
-
Cause: β-hydride elimination from the amine or solvent.
-
Solution: Switch to RuPhos (specifically designed to suppress this) or lower the reaction temperature. Ensure solvent (Dioxane) is peroxide-free.
-
-
Problem: Catalyst Poisoning
-
Cause: Pyrimidine nitrogens coordinating to Pd.
-
Solution: Use precatalysts (e.g., BrettPhos Pd G4 ) that rapidly generate the active species. Increase catalyst loading to 2–3 mol%.
-
References
-
Regioselectivity in Pd-Catalysis: Strotman, N. A., et al. "Catalytic, Regioselective Cross-Coupling of 2,4-Dichloropyrimidines."[2] Journal of Organic Chemistry, 2010. Link
-
Ligand Selection (RuPhos): Maiti, D., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates." Chemical Science, 2011. Link
-
Pd Scavenging: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004. Link
-
SNAr vs Buchwald Review: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving C–N Coupling Problems." Journal of Medicinal Chemistry, 2011. Link
Sources
Microwave-assisted synthesis of chloropyrimidine intermediates
Application Note: Microwave-Assisted Synthesis of Chloropyrimidine Intermediates
Executive Summary
Chloropyrimidines are linchpin intermediates in the synthesis of kinase inhibitors, antivirals, and agrochemicals. Traditional synthesis—relying on prolonged reflux with phosphoryl chloride (
This guide details a microwave-assisted (MW) protocol that reduces reaction times from hours to minutes while enhancing regioselectivity and safety. By leveraging the high dielectric loss tangent (
Strategic Rationale: The Microwave Advantage
Dielectric Heating Mechanism
Unlike conventional oil baths that heat from the "outside-in" (creating thermal gradients), microwave irradiation heats the reaction mixture volumetrically ("inside-out").
-
Dipolar Polarization:
is highly polar. Under the oscillating electric field (2.45 GHz), the dipoles align and relax, generating intense internal heat via molecular friction. -
Superheating Effect: Solvents can be heated 20–30°C above their atmospheric boiling points in sealed vessels, significantly increasing the reaction rate constant (
) according to the Arrhenius equation.
Pathway Selectivity
In the functionalization of 2,4-dichloropyrimidines, microwave irradiation often enhances regioselectivity . The rapid ramp to target temperature favors the kinetic product (C4-substitution) over the thermodynamic equilibration that might occur during slow conventional heating.
Critical Safety Protocol: in Sealed Vessels
WARNING:
-
Vessel Constraints: Never fill microwave vials more than 60% volume.
-
Moisture Control: All glassware and reagents must be rigorously dried. Even trace water reacts violently with
under MW irradiation. -
Pressure Limits: Set the instrument's pressure cutoff to 20 bar (290 psi) .
-
Ramp Control: Do not use "Max Power" to reach temperature. Use a defined ramp (e.g., 2–5 minutes) to allow pressure equilibration.
Experimental Protocols
Protocol A: Deoxychlorination of 4-Hydroxypyrimidines
Objective: Convert 4-hydroxypyrimidine (pyrimidin-4(3H)-one) to 4-chloropyrimidine.
Reagents:
-
Substrate: 4-Hydroxypyrimidine derivative (
equiv) -
Reagent/Solvent:
( - equiv) -
Base (Catalyst):
-Dimethylaniline ( equiv) or DIPEA (optional, to trap HCl)
Workflow:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the solid substrate.
-
Addition: Add
carefully in a fume hood. Add the base last. Cap the vial immediately with a Teflon-lined septum cap. -
Irradiation (Method):
-
Mode: Dynamic (Temperature Control)
-
Temp:
-
Hold Time: 10–15 minutes
-
Pre-stirring: 30 seconds (to ensure homogeneity before heating)
-
Power Max: 150 W (Dynamic)
-
-
Cooling: Use compressed air cooling (standard on most MW reactors) to drop temp to
. -
Workup (CRITICAL):
-
Do NOT add water to the vial.
-
Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.
-
Neutralize with saturated
or to pH 7–8. -
Extract with EtOAc or DCM.
-
Data Comparison:
| Parameter | Conventional Reflux | Microwave Protocol |
|---|---|---|
| Time | 4–12 Hours | 10–15 Minutes |
| Temperature |
Protocol B: Regioselective of 2,4-Dichloropyrimidine
Objective: Selective mono-amination at the C4 position.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (
equiv) -
Nucleophile: Amine (
- equiv)[1] -
Base: DIPEA (
equiv) -
Solvent: Ethanol or Isopropanol (High MW absorption)
Workflow:
-
Setup: Dissolve substrate in alcohol solvent in the MW vial.
-
Addition: Add amine and DIPEA.
-
Irradiation:
-
Temp:
– -
Time: 5–10 minutes
-
-
Workup: Evaporate solvent or precipitate in water.
Visualizations
Figure 1: Reaction Logic & Pathway
The following diagram illustrates the mechanistic flow and the critical "fork" in regioselectivity controlled by the microwave protocol.
Caption: Stepwise conversion from hydroxypyrimidine to functionalized scaffold. Note the C4 selectivity dominance.
Figure 2: Experimental Workflow & Safety Check
Caption: Operational workflow emphasizing the critical pressure check and external quenching step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Vessel Venting | Heating ramp too fast; byproduct gas ( | Increase ramp time to 5 mins. Use a larger vial with more headspace. |
| Low Yield | Hydrolysis of | Dry substrate in a vacuum oven overnight. Use fresh bottle of |
| Incomplete Reaction | Temperature too low (sensor reading solvent, not reaction). | Increase temp by 10°C. Ensure vigorous stirring to distribute heat. |
| Charring/Black Tar | "Thermal Runaway" due to high MW absorption. | Reduce concentration. Add a non-polar co-solvent (e.g., Toluene) to dilute MW absorption. |
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI, Molecules. URL:[Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Source: PMC (PubMed Central). URL:[Link]
-
Microwave-Assisted Synthesis in Drug Development. Source: EPCP. URL:[Link]
-
Safety Considerations for Microwave Synthesis. Source: CEM Corporation / Organic Syntheses. URL:[Link]
Sources
Purification methods for pyrimidine amino benzoate esters
Application Note: AN-2026-PYR Advanced Purification Strategies for Pyrimidine Amino Benzoate Esters
Executive Summary
Pyrimidine amino benzoate esters are critical pharmacophores in kinase inhibitors (e.g., analogues of Imatinib, Nilotinib) and antifolate therapeutics. Their synthesis, typically via nucleophilic aromatic substitution (
This Application Note provides a modular purification framework. Unlike standard protocols, we prioritize solubility-driven crystallization as the primary control strategy, reserving chromatography for difficult isomer separations. We also detail a chemo-selective metal scavenging protocol essential for GMP compliance.
Chemical Context & Impurity Profile
The target scaffold typically comprises a pyrimidine ring linked to an amino benzoate ester.
-
Target pKa: The pyrimidine ring nitrogen (
) typically has a pKa of 3.0–4.5, making it a weak base. The exocyclic amine is significantly less basic due to conjugation with the ester. -
Hydrolysis Risk: The benzoate ester is sensitive to strong bases (
) and strong acids ( ) at elevated temperatures. -
Common Impurities:
-
Regioisomers:
-alkylation vs. exocyclic amine coupling. -
Starting Materials: Electron-deficient chloropyrimidines and electron-rich aminobenzoates.
-
Palladium: Residual catalyst (often >500 ppm in crude).
-
Strategic Purification Workflow
The following decision tree outlines the logic for selecting the appropriate purification vector based on crude purity and impurity types.
Figure 1: Strategic decision matrix for pyrimidine amino benzoate purification. Note the prioritization of crystallization for cleaner crude mixtures.
Protocol A: Solubility-Driven Recrystallization
Rationale: Pyrimidine amino benzoates often exhibit "brick-dust" insolubility. We exploit the steep solubility curve of these heterocycles in alcohol/water or DMF/water systems. The ester moiety provides lipophilicity, while the pyrimidine nitrogen allows for specific solvation in polar protic solvents.
Solvent System:
-
Primary Solvent: Ethanol (EtOH) or Dimethylformamide (DMF) for high-molecular-weight analogues.
-
Anti-Solvent: Water (
).
Step-by-Step Procedure:
-
Dissolution: Suspend the crude solid (10 g) in EtOH (100 mL). Heat to reflux (
).-
Troubleshooting: If the solid does not dissolve, add DMF dropwise (max 10% v/v) until clear.
-
-
Hot Filtration: While at reflux, filter through a pre-warmed Celite pad to remove inorganic salts or palladium black.
-
Nucleation (Critical Step):
-
Allow the filtrate to cool slowly to
. -
Add
dropwise until a persistent turbidity (cloud point) is observed. -
Note: If the product "oils out" (forms a gummy liquid), reheat to redissolve and add a seed crystal. Oiling out is common with esters; slow cooling prevents this.
-
-
Crystallization: Cool the mixture to room temperature over 2 hours, then to
for 1 hour. -
Isolation: Filter the solids. Wash the cake with a cold 1:1 EtOH:H2O mixture.
-
Drying: Vacuum dry at
. Do not exceed to prevent ester transesterification or hydrolysis.
Protocol B: Flash Chromatography with Amine Passivation
Rationale: When regioisomers are present, crystallization often fails due to co-crystallization. Chromatography is required.[1] However, the basic pyrimidine nitrogens interact with acidic silanols on silica gel, causing peak tailing.
Stationary Phase Selection:
-
Standard Silica: Requires mobile phase modifier (Triethylamine).
-
Amino-Silica (
-SiO2): Preferred. Eliminates the need for basic modifiers and prevents ester hydrolysis.
Method Parameters:
| Parameter | Condition |
|---|---|
| Stationary Phase | Spherical Silica (20–40 µm) or Amino-Silica |
| Mobile Phase A | Dichloromethane (DCM) or Heptane |
| Mobile Phase B | Methanol (MeOH) or Ethyl Acetate (EtOAc) |
| Modifier | 1% Triethylamine (only if using standard silica) |
| Gradient | 0% B for 2 CV (Column Volumes), then 0–10% B over 15 CV |
| Loading | Solid load on Celite (recommended due to low solubility) |
Workflow:
-
Slurry Preparation: Dissolve crude in minimal DCM/MeOH. Adsorb onto Celite (1:2 ratio w/w) and dry.
-
Elution: Run the gradient. Pyrimidine esters typically elute early in DCM/MeOH systems.
-
Fractionation: Collect fractions. Caution: Evaporate solvents at
to avoid concentrating residual modifiers which can catalyze ester degradation.
Protocol C: Chemo-Selective Metal Scavenging
Rationale: Cross-coupling reactions (Suzuki/Buchwald) leave residual Palladium (Pd). Standard crystallization only removes ~80% of Pd. To reach pharmaceutical limits (<10 ppm), active scavenging is required.
Scavenger Selection:
-
Thiol-Silica (Si-Thiol): Effective, but can react with electrophilic esters.
-
Thiourea-Silica (Si-TMT): Recommended. High affinity for Pd(II) and Pd(0), chemically inert toward the ester and aminopyrimidine.
Procedure:
-
Dissolution: Dissolve the purified material (from Protocol A or B) in THF or DMF (10 volumes).
-
Scavenger Addition: Add Si-TMT (10–20 wt% relative to substrate).
-
Incubation: Agitate at
for 4 hours. Do not exceed . -
Filtration: Filter through a 0.45 µm membrane to remove the scavenger.
-
Recovery: Concentrate the filtrate to dryness.
Analytical Validation (Self-Correcting QC)
Before releasing the batch, validate purity using these specific markers:
-
HPLC Purity: >98.0% (Area %).
-
Column: C18 (high pH stable).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 9.0). Basic pH suppresses protonation of the pyrimidine, sharpening peaks.
-
-
Residual Solvents (NMR): Check for DMF or EtOH entrapment in the crystal lattice.
-
Identity (1H-NMR): Confirm the ester ethyl/methyl group integrity (triplet/quartet or singlet) to ensure no hydrolysis occurred.
References
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Source:
-
Recrystallization of Heterocycles
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).[2]
-
Source:
-
-
Chromatography of Amines
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography.
-
Source:
-
Synthesis of Pyrimidine Esters (Contextual)
- Gomtsyan, A., et al. (2005). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in 2,4-Dichloropyrimidine Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for regioselective substitution of 2,4-dichloropyrimidine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this common synthetic challenge. This resource is structured to address specific issues you may encounter in your experiments, moving beyond simple protocols to explain the "why" behind the "how."
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing at the bench. The question-and-answer format is designed for quick reference and actionable solutions.
Q1: My reaction is producing a mixture of C2 and C4 substituted isomers with poor selectivity. What are the primary factors I should investigate?
A1: Achieving high regioselectivity in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine is a delicate balance of electronic effects, steric hindrance, and reaction conditions. Generally, substitution at the C4 position is favored over the C2 position.[1] However, moderate selectivity is common, leading to challenging isomer separations.[1]
Here’s a breakdown of the key factors to troubleshoot:
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring is a critical determinant of regioselectivity.
-
Nature of the Nucleophile: The structure of your nucleophile plays a significant role.
-
Reaction Conditions: Temperature, solvent, and the presence of a base or catalyst can dramatically influence the outcome.[1] The choice of these parameters can alter the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.
Q2: I need to favor C4 substitution, but my current protocol is giving me a nearly 1:1 mixture of isomers. What specific strategies can I employ?
A2: To enhance selectivity for the C4 position, consider the following proven strategies:
-
Palladium Catalysis: For substrates like 6-aryl-2,4-dichloropyrimidines, employing a palladium-catalyzed amination with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) can achieve C4/C2 isomer ratios greater than 30:1.[1][6]
-
Anionic Nucleophiles: As mentioned, converting your amine nucleophile to its corresponding anion can significantly improve C4 selectivity. This is because the increased nucleophilicity often favors attack at the more electronically deficient C4 position.[6]
-
Solvent and Temperature Optimization:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an efficient method for achieving C4-selective Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, often in good to excellent yields.[9]
Q3: My goal is to synthesize the C2-substituted isomer, but the C4 product is always predominant. How can I reverse the selectivity?
A3: Achieving C2 selectivity is a more challenging task but is certainly achievable with the right approach. Here are some effective methods:
-
Substituent Effects: The presence of an electron-donating group at the C6 position is a powerful tool for directing substitution to the C2 position.[3][10] If your synthetic route allows, consider introducing a group like a methoxy or amino group at C6.
-
Tertiary Amine Nucleophiles: For 5-substituted-2,4-dichloropyrimidines, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[4][5] This is a practical method that often proceeds under simple reaction conditions.[4]
-
Palladium-Catalyzed C-S Coupling: Recent research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11][12][13] This method stands in contrast to most previously reported palladium-catalyzed cross-couplings which favor C4.[11]
-
Steric Hindrance: Introducing a bulky substituent at the C5 position can sterically hinder attack at the C4 position, thereby favoring substitution at C2.[3][10]
Q4: I'm observing a significant amount of di-substituted product, even when using only one equivalent of the nucleophile. How can I prevent this?
A4: The formation of di-substituted byproducts is a common issue, particularly when the mono-substituted product is more reactive than the starting 2,4-dichloropyrimidine. To minimize this:
-
Control Stoichiometry and Addition Rate: Use a slight excess of the 2,4-dichloropyrimidine or add the nucleophile slowly to the reaction mixture. This ensures that the concentration of the nucleophile is always low, reducing the likelihood of a second substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, including the rate of the second substitution.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid its direct reaction with the pyrimidine ring.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the regioselective substitution of 2,4-dichloropyrimidine.
Why is the C4 position generally more reactive towards nucleophiles than the C2 position in unsubstituted 2,4-dichloropyrimidine?
The greater reactivity of the C4 position is a result of the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens and meta to the other, while the C2 position is ortho to both. This makes the C4 (and C6) position more electron-deficient and thus more electrophilic than the C2 position.[14] Frontier molecular orbital theory also supports this, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient on C4 compared to C2, indicating that it is the preferred site for nucleophilic attack.[3][14]
Can I use computational chemistry to predict the regioselectivity of my reaction?
Yes, Quantum Mechanics (QM) calculations can be a powerful predictive tool.[3][10] By analyzing the LUMO and LUMO+1 orbitals of the substituted 2,4-dichloropyrimidine, it is often possible to predict the favored site of attack.[3] If the energy gap between these orbitals is small (e.g., ≤ 0.25 eV), both may need to be considered.[3][10] QM can also model the transition state energies for attack at C2 and C4, providing a more quantitative prediction of the expected isomer ratio.[3]
What is the typical reactivity order for different halogens at the C2 and C4 positions?
For nucleophilic aromatic substitution, the reactivity of halogens generally follows the order: F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the ring, and fluorine's high electronegativity makes the carbon to which it is attached more electrophilic.
Are there any "golden rules" for predicting regioselectivity?
While there are strong guiding principles, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to a combination of factors.[1][3] Therefore, it is often a combination of understanding the electronic and steric effects, and empirical optimization of reaction conditions.[1][3]
Experimental Protocols
Here are detailed, step-by-step methodologies for achieving regioselective substitution at either the C4 or C2 position.
Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure known to strongly favor the C4-substituted product.[6]
Reactants and Reagents:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Aliphatic secondary amine (1.1 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
Pd(OAc)₂ (0.01-0.02 equiv)
-
dppb (1,4-Bis(diphenylphosphino)butane) (0.01-0.02 equiv)
-
Anhydrous THF
Procedure:
-
To a dry, nitrogen-purged flask, add Pd(OAc)₂ and dppb.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the catalyst complex.
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine and the aliphatic secondary amine in anhydrous THF.
-
Slowly add the LiHMDS solution to the amine/pyrimidine mixture at -20 °C and stir for 15 minutes.
-
Transfer the amine/pyrimidine/base mixture to the catalyst mixture via cannula.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C2-Selective Amination of 5-Substituted-2,4-Dichloropyrimidines Using a Tertiary Amine
This protocol is based on the finding that tertiary amines can direct substitution to the C2 position.[4][5]
Reactants and Reagents:
-
5-Substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 equiv)
-
Tertiary amine (e.g., triethylamine) (3.0 equiv)
-
Solvent (e.g., Chloroform or Acetonitrile)
Procedure:
-
Dissolve the 5-substituted-2,4-dichloropyrimidine in the chosen solvent in a round-bottom flask.
-
Add the tertiary amine to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. Note that in some cases, an in-situ N-dealkylation of the intermediate may occur.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on C4/C2 Isomer Ratio for the Amination of 6-Aryl-2,4-dichloropyrimidine
| Entry | Catalyst/Base | Solvent | Temperature (°C) | C4/C2 Ratio |
| 1 | K₂CO₃ | DMAc | Room Temp | ~3:1 |
| 2 | i-Pr₂NEt | BuOH | 125 | ~4:1 |
| 3 | Pd(OAc)₂/dppb / LiHMDS | THF | -20 | >30:1 |
Data synthesized from literature reports.[6]
Visualizations
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors determining C2 vs. C4 regioselectivity.
Diagram 2: General Workflow for Optimizing Regioselectivity
Caption: A workflow for optimizing regioselective substitution.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Sci-Hub. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Pyrimidine Regioisomer Separation & Analysis
Case ID: PYR-ISO-001 Status: Open Priority: High (Blocker for SAR) Assigned Specialist: Senior Application Scientist
Introduction: The "Regioisomer Crisis"
You are likely here because your
In standard nucleophilic aromatic substitution (
This guide provides a self-validating workflow to Identify , Separate , and Control these isomers.
Module 1: Diagnostic Troubleshooting (Identification)
User Question: "I have two spots on TLC/two peaks on HPLC. How do I definitively know which is C2 and which is C4 without growing a crystal?"
The Protocol: 1H-15N HMBC (The Gold Standard)
While 1H NMR chemical shifts are useful, they are often ambiguous due to solvent effects. The only non-crystallographic method to guarantee structural assignment is Heteronuclear Multiple Bond Correlation (HMBC) , specifically looking at Nitrogen-Proton correlations.
Experimental Logic
-
C4-Substitution: The substituent is closer to one ring nitrogen (N3) and the C5 proton.
-
C2-Substitution: The substituent is flanked by two equivalent (or near-equivalent) ring nitrogens (N1 and N3).
Visual Workflow: Structural Assignment Decision Tree
Figure 1: NMR decision tree for distinguishing pyrimidine regioisomers using Nitrogen-HMBC correlations.
Quick-Check Table: 1H NMR Shifts (DMSO-d6)
Note: These are general trends and can be inverted by specific substituents.
| Feature | C4-Substituted Product | C2-Substituted Product | Mechanistic Reason |
| H-6 Proton | Often appears as a doublet (J~5Hz) | Often appears as a doublet (J~5Hz) | Coupled to H-5. |
| H-2 Proton | Present. Typically most deshielded (>8.0 ppm). | Absent. Replaced by nucleophile. | H-2 is between two withdrawing nitrogens. |
| H-5 Proton | Shielded (upfield) relative to H-6. | Shielded, but often shifts vs C4 isomer. | Electronic richness of C5. |
| Symmetry | Asymmetric environment. | Pseudo-symmetric (if C4/C6 unsubstituted). | C2 is on the axis of symmetry. |
Module 2: Purification Protocols (Separation)
User Question: "My isomers co-elute on standard C18. What parameters should I change?"
The Science of Separation: pH Tuning
Pyrimidine isomers often possess distinct pKa values. The C4-amino isomer typically has a different basicity than the C2-amino isomer due to the resonance delocalization into the ring nitrogens.
-
Action: Screen pH modifiers. A change of 2 pH units can completely reverse elution order.
Recommended HPLC/SFC Conditions
| Method Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Why it works |
| Reverse Phase (High pH) | C18 (Base-Deactivated) (e.g., XBridge, Gemini) | 10mM Ammonium Bicarbonate (pH 10) | Acetonitrile | Deprotonates the pyrimidine, maximizing hydrophobicity differences. |
| Reverse Phase (Low pH) | C18 or Phenyl-Hexyl | 0.1% Formic Acid (pH ~2.7) | Methanol | Protonates ring nitrogens; exploits pKa differences between isomers. |
| SFC (Supercritical Fluid) | 2-Ethylpyridine or Diol | CO2 | MeOH + 0.1% Isopropylamine | Most Effective. The "ortho-effect" on polarity is magnified in SFC. |
Troubleshooting "Impossible" Separations
If chromatography fails, utilize chemical differentiation :
-
Selective Salt Formation: Dissolve the mixture in EtOAc. Add 0.5 equivalents of HCl (in dioxane). The more basic isomer (often C4, depending on R-group) may precipitate as the HCl salt, leaving the C2 isomer in the mother liquor.
-
Trituration: Pyrimidines crystallize well. Try triturating the crude solid with cold Isopropyl Alcohol (IPA) or Acetone .
Module 3: Synthetic Control (Prevention)
User Question: "I want to stop separating them. How do I synthesize ONLY the C4 isomer?"
The "Kinetic vs. Thermodynamic" Rule
-
C4-Attack: Generally Kinetic Control . Favored by lower temperatures, non-polar solvents, and steric freedom.
-
C2-Attack: Sometimes favored by Thermodynamic Control (high temp, long time) or specific chelation effects (e.g., with alkoxides).
Optimization Workflow
Figure 2: Reaction conditions influencing regioselectivity in 2,4-dichloropyrimidine substitutions.
Critical Synthetic Tips
-
Lewis Acids: Adding
can sometimes enhance C4 selectivity by coordinating to N3, activating the C4 position further. -
Leaving Group: If C4/C2 separation is impossible with chlorides, switch to 2,4-difluoropyrimidine . The fluoride is a better leaving group for
and often exhibits higher regioselectivity due to the stronger inductive effect. -
Blocking: If you need C2 substitution, consider using 4-thiomethyl-2-chloropyrimidine . The thiomethyl group at C4 is unreactive to amines, forcing reaction at C2. You can later remove or convert the thiomethyl group.
References
-
Regioselectivity of 2,4-Dichloropyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
-
NMR Assignment (HMBC/Nitrogen Correlations)
- Title: 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines.
- Source: N
-
URL:[Link]
-
General Heterocyclic Chemistry (Textbook Authority)
-
HPLC Separation Strategies
- Title: HPLC Separation of Diastereomers and Regioisomers (General Methodology).
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Methyl 4-Aminobenzoate Amide Coupling Reactions
Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with amide bond formation, specifically using methyl 4-aminobenzoate. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Introduction: The Challenge of Coupling Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is a common building block in organic synthesis. However, its electronic properties present a distinct challenge for amide coupling. The amino group is deactivated by the electron-withdrawing effect of the para-substituted methyl ester, rendering it a weaker nucleophile than simple anilines or aliphatic amines. This reduced nucleophilicity can lead to sluggish reactions, incomplete conversions, and ultimately, low yields.
This guide provides a structured approach to diagnosing and solving these issues, ensuring your synthesis is both efficient and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My coupling reaction with methyl 4-aminobenzoate is very slow or stalling completely. What is the primary cause?
Answer: The most common culprit is the reduced nucleophilicity of the aniline nitrogen in methyl 4-aminobenzoate. Standard coupling conditions that work well for aliphatic amines or electron-rich anilines may fail here. The reaction rate is highly dependent on both the effective activation of the carboxylic acid and the ability of the weakly nucleophilic amine to attack the activated intermediate.
To overcome this, you must focus on two key areas:
-
Choosing a more potent coupling reagent.
-
Optimizing reaction conditions to favor the forward reaction.
Amide coupling reactions with electron-deficient amines are often sluggish and can result in unsatisfactory outcomes.[1] A systematic approach to selecting stronger activating agents and adjusting parameters like solvent and base is crucial.
Question 2: Which coupling reagent should I choose for this weakly nucleophilic amine?
Answer: For challenging couplings involving electron-deficient amines, your choice of reagent is critical. While standard carbodiimides like EDC are common, they may not be sufficient without the right additives or may require forcing conditions. More potent uronium- or phosphonium-based reagents are often a better choice.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Examples | Strengths | Weaknesses | Typical Conditions |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. | May require additives (HOBt, HOAt) for efficiency and to suppress side reactions. Can lead to N-acylurea byproduct formation.[2] | 1.1-1.5 eq. EDC, 1.1-1.5 eq. HOBt, Base (DIPEA/Et3N), DMF or DCM, 0 °C to RT. |
| Uronium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction times, low racemization.[3][4] Excellent for difficult couplings.[1] | Higher cost. Can react with the amine if not pre-activated with the acid.[5][6] Byproducts can be difficult to remove.[7] | 1.1-1.2 eq. HATU, 2-3 eq. Base (DIPEA), DMF or NMP, 0 °C to RT. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency with low racemization risk.[4] Does not react with the free amine component.[8] | Higher cost, byproducts can be challenging to remove. | 1.1-1.2 eq. PyBOP, 2-3 eq. Base (DIPEA), DMF or CH2Cl2, RT. |
Recommendation: Start with a uronium salt like HATU . Its high reactivity is well-suited for activating carboxylic acids for attack by weakly nucleophilic amines.[1][9]
Workflow 1: Troubleshooting Low Coupling Yield
Below is a systematic workflow to diagnose and resolve low-yield issues when coupling methyl 4-aminobenzoate.
Caption: A logical workflow for troubleshooting low yields.
Question 3: I'm using HATU, but my yields are still poor. What's the correct order of addition, and why does it matter?
Answer: The order of addition is critical when using uronium reagents like HATU. HATU can react with primary amines to form a guanidinium byproduct, consuming both your amine and the coupling reagent.[5][6]
The Correct Procedure (Pre-activation):
-
Dissolve the carboxylic acid and a non-nucleophilic base (e.g., DIPEA or triethylamine) in an anhydrous aprotic solvent (DMF is preferred for solubility).[5]
-
Add HATU to this mixture.
-
Stir at room temperature for 5-15 minutes. This "pre-activation" step allows the HATU to react with the carboxylate to form the highly reactive O-acylisourea intermediate.
-
Finally, add your methyl 4-aminobenzoate .
Mechanistically, adding the amine last ensures that it primarily encounters the activated acid intermediate, not the HATU reagent itself, minimizing side reactions.[5]
Caption: The critical pre-activation step in HATU coupling.
Question 4: My reaction seems to work, but I lose most of my product during workup and purification. What are the best practices?
Answer: Product loss during purification is a common issue, often stemming from the properties of the amide product and the byproducts of the coupling reaction.
Workup Strategy:
-
Quench and Dilute: After the reaction is complete (monitored by TLC or LC-MS), quench with water or saturated ammonium chloride. Dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Washes:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification Strategy:
-
Crystallization: Amide products are often crystalline solids. Recrystallization is the preferred method for purification as it can be highly effective and avoids the potential for product decomposition on silica gel.[10] Good solvent systems to try include Ethanol/water, Acetone/hexanes, or Acetonitrile.[10]
-
Column Chromatography: If crystallization fails, column chromatography is the next option.
-
Silica Gel: Use a solvent system like Hexanes/Ethyl Acetate or DCM/Methanol. Be aware that highly polar products may streak. Adding a small amount of triethylamine (~0.5%) to the eluent can sometimes help prevent the product from sticking to the acidic silica gel.[10]
-
Byproduct Removal: The urea byproducts from carbodiimide reagents (like DCU) or the tetramethylurea from HATU can be tricky to remove.[7] DCU is often insoluble and can be filtered off. Water-soluble byproducts from EDC and HATU should be removed during the aqueous workup.
-
Experimental Protocol: Optimized HATU Coupling for Methyl 4-Aminobenzoate
This protocol incorporates best practices for maximizing yield with a weakly nucleophilic amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 4-aminobenzoate (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
-
Reagent Addition (Pre-activation):
-
To the reaction vessel, add the carboxylic acid (1.0 equiv) and anhydrous DMF (to achieve a concentration of 0.2-0.5 M).
-
Add DIPEA (3.0 equiv) to the solution and stir for 2 minutes.
-
Add HATU (1.1 equiv) in one portion.
-
Stir the mixture at room temperature for 15 minutes. You may observe a slight color change.
-
-
Amine Addition:
-
Dissolve methyl 4-aminobenzoate (1.0-1.2 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS.
-
If the reaction is sluggish after 4-6 hours, consider gently heating the mixture to 40-50 °C.[2]
-
-
Workup & Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Perform the aqueous washes as described in Question 4.
-
Dry, concentrate, and purify the crude product by recrystallization or column chromatography.
-
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
HATU coupling - what's the best order? Reddit r/Chempros. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Amide-based compounds, production, recovery, purification and uses thereof.
-
What are the applications and preparation methods of Methyl 4-aminobenzoate? Chemsrc. [Link]
-
Looking for some advice for purification of diamide. Reddit r/Chempros. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate.
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Carbodiimide amide coupling reaction sideproduct. Reddit r/Chempros. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 67(38), 7167-7173. [Link]
-
How to get a better yield from the HATU reaction experiment? ResearchGate. [Link]
-
Cussiol, J. R., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 20(8), 461-467. [Link]
-
amide coupling help. Reddit r/Chempros. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Struggling with amide coupling. Reddit r/Chempros. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. jpt.com [jpt.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Controlling bis-substitution side reactions in pyrimidine synthesis
Topic: Controlling Bis-Substitution in Pyrimidine Scaffolds
Executive Summary: The "Selectivity Cliff"
In medicinal chemistry, particularly kinase inhibitor development, the pyrimidine scaffold is ubiquitous. The critical challenge lies in the "Selectivity Cliff" : the narrow thermodynamic and kinetic window where mono-substitution is complete, but bis-substitution (over-reaction) has not yet begun.
This guide addresses the intrinsic reactivity of electrophilic pyrimidines (e.g., 2,4-dichloropyrimidine, 2,4,6-trichloropyrimidine) and provides validated protocols to suppress the formation of bis-substituted byproducts during Nucleophilic Aromatic Substitution (
Diagnostic Matrix: Troubleshooting Live Reactions
Use this matrix to diagnose issues in your current batch.
| Symptom | Probable Cause | Corrective Action | Mechanism |
| High Bis-Substitution (>10%) | Stoichiometry Error | Reduce nucleophile to 0.95 eq . Never use excess. | Statistical probability of second attack drops significantly below 1.0 eq. |
| Thermodynamic Overshoot | Lower reaction temperature by 20°C . | ||
| "Hot Spot" Addition | Switch to slow addition (syringe pump) of nucleophile. | High local concentration of nucleophile favors bis-reaction even if global stoichiometry is 1:1. | |
| Regioisomer Mixture (C2 vs C4) | Solvent Polarity | Switch from aprotic (THF) to protic (EtOH/iPrOH). | Protic solvents can stabilize the specific Meisenheimer complex leading to C4 selectivity [1]. |
| Stalled Reaction (<50% Conv) | Product Inhibition | Add a non-nucleophilic base (DIPEA/LiHMDS). | The HCl byproduct protonates the nucleophile, killing the reaction. |
Deep Dive: The Mechanistic Logic
To control the reaction, you must visualize the energy landscape. The reaction proceeds via an addition-elimination mechanism (
The Reactivity Hierarchy
For a standard 2,4-dichloropyrimidine:
-
C4 Position: Most reactive. The intermediate Meisenheimer complex is stabilized by resonance involving both N1 and N3 (para-like resonance).
-
C2 Position: Less reactive. Resonance stabilization is less effective (ortho-like).
-
Bis-Substitution: Occurs when the first substituent (e.g., an amine) fails to sufficiently deactivate the ring, or if thermal energy overcomes the activation barrier for the second chloride displacement.
Visualization: Reaction Coordinate & Selectivity
The following diagram illustrates the kinetic control required to stop at the Mono-substituted product.
Figure 1: Kinetic pathway of pyrimidine substitution.[1][2] The goal is to maximize the ratio of k1/k2 by manipulating temperature and concentration.
Standard Operating Procedure (SOP)
Protocol for the Mono-amination of 2,4,6-Trichloropyrimidine.
Objective: Selective substitution at C4 to yield 4-amino-2,6-dichloropyrimidine with <2% bis-product.
Reagents:
-
Substrate: 2,4,6-Trichloropyrimidine (1.0 eq)
-
Nucleophile: Aniline derivative (0.95 eq)
-
Base: DIPEA (1.1 eq) or
(solid, 2.0 eq) -
Solvent: Ethanol (0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Dissolve 2,4,6-trichloropyrimidine in Ethanol. Cool to 0°C (ice bath).
-
Why? Ethanol enhances C4 regioselectivity via hydrogen bonding stabilization of the transition state [2].
-
-
Base Addition: Add DIPEA. Stir for 5 minutes.
-
Controlled Addition: Dissolve the aniline (0.95 eq) in a minimal amount of Ethanol. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.
-
Critical: Do not add all at once. Keeping the nucleophile concentration low relative to the electrophile prevents "local" excesses that drive bis-substitution.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LCMS.[3]
-
Checkpoint: If starting material remains but bis-product appears, stop . Do not heat to drive completion; you will only increase impurities.
-
-
Workup: Evaporate solvent in vacuo (do not heat above 40°C). Resuspend in EtOAc, wash with water/brine.[3]
Advanced Strategy: The Decision Tree
Use this workflow to design synthesis routes for complex pyrimidines.
Figure 2: Strategic decision tree for selecting reaction conditions based on nucleophile type and observed side reactions.
FAQ: Technical Support
Q: I used 1.0 equivalent of amine, but I still have 15% starting material and 15% bis-product. Why? A: This is a classic "mixing control" failure. Even if the global stoichiometry is 1:1, adding the amine too quickly creates transient zones of high concentration where the amine encounters the mono-product and reacts again. Solution: Dilute your reaction further (0.1 M) and use a syringe pump for addition.
Q: Can I separate the mono- and bis-products if the reaction fails? A: It is difficult. Bis-substituted products often have similar polarity to mono-substituted ones, causing streaking on silica.
-
Tip: Try recrystallization first. Bis-products are often more symmetrical and crystalline.
-
Tip: If using chromatography, use a gradient of DCM/MeOH rather than Hex/EtOAc, as pyrimidines interact strongly with silica [3].
Q: Does the C5 substituent matter? A: Immensely. An electron-withdrawing group (EWG) at C5 (e.g., -NO2, -F) activates the ring, making both C4 and C2 highly reactive, increasing the risk of bis-substitution and "scrambling" (loss of regioselectivity) [4]. For these substrates, cryogenic conditions (-78°C) are mandatory.
References
-
Regioselective Control of SNAr: Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[4] J. Org.[4] Chem.2015 , 80, 7757–7763.[4] Link
-
Solvent Effects on Selectivity: Stroup, B. W., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Org.[4][5][6] Lett.2007 , 26, 10194.[6] Link
-
Separation Strategies: "Separation of purine and pyrimidine bases by capillary electrophoresis." J. Pharm. Biomed. Anal.2004 . Link
-
Cross-Coupling Selectivity: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." National Institutes of Health. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Effect of solvent polarity on chloropyrimidine SNAr regiocontrol
Guide ID: TSC-SNAR-02-2026 Topic: Effect of Solvent Polarity on Chloropyrimidine SNAr Regiocontrol Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines. The regiochemical outcome of these reactions is notoriously sensitive to reaction conditions, with solvent choice playing a pivotal, and often underestimated, role. This document provides in-depth, field-proven insights to help you troubleshoot unexpected results and rationally design your experiments for optimal regiocontrol.
Frequently Asked Questions (FAQs)
Q1: What is the expected or "default" regioselectivity for SNAr reactions on 2,4-dichloropyrimidines, and what is the underlying principle?
A1: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack overwhelmingly favors the C4 position.[1][2] This is a well-established trend in heterocyclic chemistry.[3]
The rationale is rooted in both electronics and sterics. From a frontier molecular orbital (FMO) theory perspective, the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloropyrimidine has a larger coefficient on the C4 carbon compared to the C2 carbon.[3] This indicates that C4 is the more electrophilic site and thus the preferred location for the initial nucleophilic attack. The reaction proceeds through a negatively charged Meisenheimer-like complex, and the intermediate formed by attack at C4 is generally more stable. Furthermore, the C2 position is flanked by two ring nitrogens, which can create greater steric hindrance and electrostatic repulsion for an incoming nucleophile compared to the C4 position, which is adjacent to only one nitrogen.[3]
Q2: How does solvent polarity, in a general sense, influence the rate and outcome of an SNAr reaction?
A2: Solvent polarity is a critical parameter that directly influences the reaction rate by stabilizing the charged intermediates and transition states characteristic of the SNAr mechanism. The mechanism is a two-step addition-elimination process involving a charge-delocalized Meisenheimer complex.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are generally the standard choice for SNAr reactions. Their high polarity effectively solvates and stabilizes the charged Meisenheimer intermediate, lowering the activation energy of the first, typically rate-determining, step. However, they are poor at solvating the nucleophile (especially if it's an anion), keeping it "naked" and highly reactive. This combination leads to a significant rate acceleration. Be aware that many of these solvents are now classified as reprotoxic and should be avoided or replaced where possible.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can also stabilize the charged intermediate through hydrogen bonding. However, they can also strongly solvate the nucleophile through hydrogen bonds, creating a "solvent cage" that blunts its nucleophilicity and slows the reaction rate. Despite this, protic solvents like water can be highly effective and "green" solvents for SNAr on highly activated substrates.[5]
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These solvents are generally poor choices for SNAr reactions as they cannot effectively stabilize the charged intermediates, leading to very slow reaction rates.[6]
Q3: Beyond general polarity, what specific solvent-molecule interactions can dictate C2 vs. C4 regioselectivity?
A3: While polarity provides the general environment, specific, directed interactions between the solvent, nucleophile, and the pyrimidine substrate can override the intrinsic preference for C4 attack. The most significant of these is hydrogen bonding.
Certain substrate-nucleophile combinations can be directed to the C2 position through specific interactions. For example, the SNAr reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides proceeds with exclusive C2 selectivity.[7][8] This is because the alkoxide forms a hydrogen bond with a proton on the methylsulfonyl group, pre-organizing the nucleophile for attack at the adjacent C2 position and stabilizing the corresponding transition state.[7][8] A solvent that does not disrupt this hydrogen bonding is crucial. This demonstrates that the solvent's role can be more complex than simple stabilization, actively participating in directing the regiochemical outcome.
Troubleshooting Guide & Experimental Optimization
This section addresses common issues encountered during chloropyrimidine functionalization.
Problem: My reaction on a 2,4-dichloropyrimidine derivative is unexpectedly yielding the C2-substituted product as the major isomer.
Root Cause Analysis: This is a classic regiocontrol problem. If you were expecting C4 substitution, a specific directing effect is likely overriding the electronic preference.
-
Possible Cause 1: Substrate Electronics. Have you considered the electronic nature of other substituents on the pyrimidine ring? A strong electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity and direct the nucleophilic attack to the C2 position.[1][9]
-
Possible Cause 2: Nucleophile-Substrate Interaction. Are you using a nucleophile capable of specific interactions? As mentioned in the FAQ, alkoxides or formamide anions can be directed to C2 by hydrogen bonding with an appropriately placed group on the pyrimidine, such as a 2-MeSO₂.[7][8] Similarly, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[10][11]
-
Possible Cause 3: Solvent-Mediated Direction. While less common as the primary driver, a highly structured solvent environment or the use of phase-transfer catalysis could, in specific cases, alter the presentation of the nucleophile to the pyrimidine ring.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected C2-selectivity.
Problem: My reaction is giving a mixture of C2 and C4 isomers. How can I improve the regioselectivity?
Root Cause Analysis: Obtaining a mixture suggests that the energy difference between the two transition states (leading to C2 and C4 attack) is small under your current conditions. The goal is to identify a solvent that preferentially stabilizes one transition state over the other.
Solutions & Optimization Strategy:
-
Systematic Solvent Screening: The most effective strategy is to perform a solvent screen. The choice of solvent can drastically alter the product ratio. A suggested screening panel is provided in the table below. Start with a standard polar aprotic solvent like DMF or DMSO, then explore protic options and solvents with different hydrogen bonding capabilities.
-
Temperature Modification: Reaction temperature can influence regioselectivity. Lowering the temperature often increases selectivity in favor of the thermodynamically preferred product, as it makes the reaction more sensitive to small differences in activation energy. Conversely, increasing the temperature may favor the kinetically controlled product.
-
Change the Base: For reactions involving amine or alcohol nucleophiles, the choice of base can influence the aggregation state and reactivity of the nucleophile, which can in turn affect regioselectivity.[12][13]
Data Presentation: Solvent Effects on Regioselectivity
| Solvent Class | Example Solvents | Expected Effect on 2,4-Dichloropyrimidine SNAr | Rationale |
| Polar Aprotic | DMF, DMSO, CH₃CN | Generally favors the C4 product (default).[11] | Effectively stabilizes the Meisenheimer complex without strongly solvating the nucleophile, allowing intrinsic electronic preferences of the pyrimidine to dominate. |
| Polar Protic | H₂O, EtOH, i-PrOH | Can favor C4 , but may alter selectivity. | Can stabilize the intermediate but also solvates the nucleophile via H-bonding. This can sometimes change the effective "shape" of the nucleophile, altering selectivity. Water has been used as a green and effective solvent.[5] |
| Non-Polar Aprotic | Toluene, Dioxane | Very slow reaction rate. Selectivity may be poor. | Poor stabilization of the charged intermediate leads to high activation energy. Not generally recommended unless required for solubility.[6] |
| Ethers | THF, 2-MeTHF | Moderate rate. Generally favors C4 product . | Less polar than DMF/DMSO, leading to slower rates but often maintaining the intrinsic C4 preference. |
Experimental Protocols
Protocol: Screening Solvents for Regiocontrol in the Amination of 2,4-dichloro-5-nitropyrimidine
This protocol provides a robust method for testing the effect of different solvents on the regioselectivity of an SNAr reaction. The 5-nitro group strongly activates the C4 position, making this an excellent model system to probe for conditions that can force C2 substitution.
Reaction Scheme & Mechanistic Overview
Caption: SNAr mechanism showing competitive C4 and C2 attack pathways.
Materials:
-
2,4-dichloro-5-nitropyrimidine (1.0 eq.)
-
Morpholine (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Screening Solvents (Anhydrous): DMF, Acetonitrile (CH₃CN), Isopropanol (i-PrOH), Toluene
-
Reaction vials (e.g., 2-dram vials with screw caps)
-
Stir plate and magnetic stir bars
Procedure:
-
Array Preparation: In each of four labeled reaction vials, place a magnetic stir bar.
-
Reagent Addition: To each vial, add 2,4-dichloro-5-nitropyrimidine (e.g., 100 mg, 0.48 mmol).
-
Solvent Addition: To each vial, add 2.0 mL of the respective screening solvent (DMF, CH₃CN, i-PrOH, Toluene). Stir to dissolve.
-
Nucleophile & Base Addition: To each stirring solution, add morpholine (46 µL, 0.53 mmol) followed by DIPEA (126 µL, 0.72 mmol).
-
Reaction: Tightly cap the vials and place them in a heating block pre-set to 60 °C. Allow the reactions to stir for 4 hours.
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS if available.
-
After the reaction time, allow the vials to cool to room temperature.
-
Dilute each reaction mixture with ethyl acetate (5 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude residue from each reaction by ¹H NMR.
-
Determine the ratio of the C4-substituted product to the C2-substituted product by integrating characteristic, well-resolved peaks for each isomer.
-
Expected Outcome: You should observe a significant variation in the C4:C2 product ratio across the different solvents, providing clear, actionable data on how solvent polarity and proticity affect the regioselectivity for your specific system.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source not specified].
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). MDPI. [Link]
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class.
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2021). ResearchGate. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. (2022). PMC. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2020). ResearchGate. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2014). PMC. [Link]
-
Specific Solvent Issues with the SNAr Reaction. (2020). WordPress. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2020). RSC Publishing. [Link]
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). [Source not specified].
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Source not specified].
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). WordPress. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Methyl Ester Hydrolysis During Amination
<
Welcome to the technical support center for amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of amides from methyl esters while minimizing the common and often frustrating side reaction of ester hydrolysis. Here, we will address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven strategies.
Troubleshooting Guide: Common Issues & Solutions
This section tackles the most frequent problems encountered during the amination of methyl esters. Each entry identifies a common issue, explains the underlying chemical principles, and provides a series of actionable solutions.
Q1: My reaction is yielding a significant amount of carboxylic acid byproduct and my amide yield is low. What is happening and how can I fix it?
A1: The presence of a carboxylic acid byproduct is a clear indicator of methyl ester hydrolysis. This occurs when water, acting as a nucleophile, attacks the ester's carbonyl group, competing with your desired amine nucleophile. This side reaction is particularly problematic as it consumes your starting material and complicates purification.
Here are several strategies to suppress hydrolysis and favor amination, ordered from the most common and simplest to more advanced techniques.
1. Rigorous Exclusion of Water
The most direct cause of hydrolysis is the presence of water. Ensure all components of your reaction are anhydrous.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagents: Ensure the amine and any additives are dry. Liquid amines can be dried over KOH or BaO and distilled.
-
Glassware: Oven-dry all glassware immediately before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
2. Addition of a Dehydrating Agent
If ensuring completely anhydrous conditions is difficult, or if water is a byproduct of a related equilibrium, consider adding a dehydrating agent directly to the reaction mixture.
-
Molecular Sieves: 4Å molecular sieves are commonly used and effective at scavenging water.[1][2] They can be activated by heating under vacuum and added at the start of the reaction. This approach is suitable for reactions at or below room temperature, avoiding the need for high temperatures required for azeotropic removal.[1]
-
Other Agents: In specific cases, other dehydrating agents like anhydrous MgSO₄ or Na₂SO₄ can be used, though sieves are generally more efficient for scavenging trace amounts of water. Stronger dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are typically too reactive for this purpose and are used to convert amides to nitriles.[3][4]
3. Temperature Optimization: The Kinetic vs. Thermodynamic Dilemma
Temperature is a critical parameter that can shift the balance between the desired amination and the undesired hydrolysis.
-
General Principle: Aminolysis (amination of an ester) is often kinetically favored (lower activation energy), while hydrolysis can be thermodynamically favored, especially at higher temperatures.[5][6] Running the reaction at the lowest temperature that allows for a reasonable reaction rate for amination can significantly reduce the rate of hydrolysis.[7][8]
-
Experimental Approach: Start your reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress. Only increase the temperature if the amination is too slow. High temperatures (e.g., >100 °C) can accelerate both reactions but may disproportionately favor hydrolysis and other side reactions.[8][9]
4. Solvent Choice
The solvent can influence reaction rates and equilibria.
-
Polar Aprotic Solvents: Solvents like THF, 2-MeTHF, acetonitrile, or DMSO are often good choices.[10][11][12] They can solvate the reactants effectively without participating in the reaction. A study highlighted that acetonitrile was a favorable solvent for FeCl₃-catalyzed amidation.[11]
-
Non-polar Solvents: Toluene or xylene can be used, especially if azeotropic removal of alcohol byproduct (or trace water) with a Dean-Stark apparatus is desired, though this is more common for amidation of carboxylic acids.[13]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, especially if one of the reactants is a liquid.[11][14] This maximizes reactant concentration and can accelerate the desired reaction.
Q2: My reaction is very slow, and upon heating to accelerate it, I only get hydrolysis products. What should I do?
A2: This is a classic scenario where the activation energy for amination is not being overcome before the hydrolysis pathway dominates at higher temperatures. Simply increasing the heat is not the solution. Instead, you need to activate the system to favor the amination pathway catalytically.
1. Employ a Catalyst
Direct amination of unactivated esters can be slow because the methoxy group (-OCH₃) is a poor leaving group.[15] Catalysts can make the ester more electrophilic or activate the amine.
-
Lewis Acid Catalysts: Lewis acids like FeCl₃, AlCl₃, or lanthanide triflates can activate the ester's carbonyl group, making it more susceptible to nucleophilic attack by the amine.[14] Iron(III) chloride, in particular, has been shown to be an effective, cheap, and readily available catalyst for this transformation, even under solvent-free conditions at 80 °C.[11][14]
-
Base Catalysts: Strong, non-nucleophilic bases can be used. Sodium methoxide (CH₃ONa) or potassium tert-butoxide (t-BuOK) can deprotonate the amine, increasing its nucleophilicity.[12][16] However, care must be taken as these strong bases can also promote ester hydrolysis (saponification) if water is present.[17]
-
Transition Metal Catalysts: Advanced methods utilize transition metal catalysts, such as those based on Nickel, Palladium, or Manganese, which can facilitate the reaction through different mechanistic pathways, like oxidative addition to the C(acyl)-O bond.[18][19] These are powerful but may require specific ligands and stricter inert conditions.
2. Consider the Nucleophilicity of the Amine
The nature of your amine is crucial. If the amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), it will struggle to compete with water.
-
Highly Nucleophilic Amines: Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.
-
Steric Hindrance: Bulkier amines (e.g., diisopropylamine) will react more slowly than less hindered ones (e.g., dimethylamine) due to steric hindrance around the nitrogen atom.
If your process allows, choosing a more nucleophilic amine will inherently favor the amidation pathway.
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the amination of methyl esters.
Q3: What is the fundamental mechanism of amination vs. hydrolysis, and why do they compete?
A3: Both reactions proceed via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the methyl ester is electrophilic. It is attacked by a nucleophile, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the methoxide (-OCH₃) leaving group to form a new carbonyl compound.
The competition arises from the identity of the nucleophile:
-
Amination (Aminolysis): The amine (R₂NH) is the nucleophile.
-
Hydrolysis: Water (H₂O) or the hydroxide ion (OH⁻) is the nucleophile.
The relative rates of these two competing pathways determine the product distribution. The goal of optimization is to create conditions that make the rate of amination significantly faster than the rate of hydrolysis.
Caption: Competing nucleophilic attack on a methyl ester.
Q4: How does pH control affect the reaction?
A4: The pH of the reaction medium has a profound effect on both hydrolysis and amination.
-
Acidic Conditions: Acid catalyzes ester hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weak nucleophile, water.[20][21] While it can also protonate the amine, this converts the amine into its non-nucleophilic ammonium salt, effectively shutting down the amination pathway. Therefore, acidic conditions strongly favor hydrolysis.
-
Basic Conditions: Base-catalyzed hydrolysis (saponification) is very efficient because the hydroxide ion (OH⁻) is a much stronger nucleophile than water. The resulting carboxylic acid is deprotonated to a carboxylate, making the reaction irreversible.[17][22] While basic conditions can also deprotonate the amine to make it more nucleophilic, the high reactivity of hydroxide often leads to hydrolysis as the dominant pathway if significant water is present. Mildly basic conditions using a non-nucleophilic base (like K₃PO₄) can be effective for amidation.[13]
-
Neutral Conditions: Operating under neutral conditions is often the safest starting point to minimize catalyzed hydrolysis.
Q5: Can I use a different ester to make the reaction easier?
A5: Yes. The choice of the ester's alcohol group influences its reactivity. Methyl esters are used commonly due to their low cost and volatility of the methanol byproduct. However, more "activated" esters with better leaving groups can be used to accelerate the amination reaction, making it much faster than hydrolysis.
| Ester Type | Leaving Group (RO⁻) | Reactivity | Rationale |
| Methyl Ester | Methoxide (CH₃O⁻) | Baseline | Common starting point, but -OCH₃ is a poor leaving group.[15] |
| Ethyl Ester | Ethoxide (C₂H₅O⁻) | Similar to Methyl | Slightly more sterically hindered, generally similar reactivity. |
| tert-Butyl Ester | tert-Butoxide | Lower | More sterically hindered, less reactive. |
| Trifluoroethyl Ester | Trifluoroethoxide | Higher | The electron-withdrawing fluorine atoms stabilize the departing alkoxide, making it a much better leaving group.[13] |
| Phenyl Ester | Phenoxide | Higher | The negative charge on the phenoxide is stabilized by resonance in the aromatic ring, making it a good leaving group. |
If you are consistently struggling with a methyl ester, switching to a more activated ester (like a phenyl or trifluoroethyl ester) could provide a decisive advantage for the amination pathway.
Experimental Protocol: General Procedure for Catalytic Amination with Water Exclusion
This protocol provides a starting point for minimizing hydrolysis during a Lewis-acid-catalyzed amination.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask, condenser, magnetic stir bar) at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Activate 4Å molecular sieves by heating to 300 °C under vacuum for 3 hours and store in a desiccator.
-
-
Reaction Setup:
-
Assemble the glassware for reaction under an inert atmosphere (e.g., using a Schlenk line or a nitrogen-filled balloon).
-
To the flask, add the methyl ester (1.0 eq.), activated 4Å molecular sieves (a layer approximately 1 cm deep), and a magnetic stir bar.
-
Dissolve the reactants in an anhydrous solvent (e.g., acetonitrile or THF, ~0.5 M concentration).
-
-
Reagent Addition:
-
Reaction Execution:
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If no reaction occurs after several hours, gently heat the mixture (e.g., to 40-60 °C). Avoid excessively high temperatures.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter off the molecular sieves, washing with the reaction solvent.
-
Proceed with a standard aqueous workup and purification by column chromatography, crystallization, or distillation.
-
Sources
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,4-Dichloropyrimidine from Reaction Mixtures
Welcome to the technical support center for handling 2,4-dichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in purifying their reaction mixtures containing this versatile intermediate. Here, we will delve into the nuances of removing unreacted 2,4-dichloropyrimidine, providing not just protocols, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted 2,4-dichloropyrimidine so critical for my downstream applications?
A1: 2,4-Dichloropyrimidine is a highly reactive molecule due to the two chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic substitution.[1][2] Leaving unreacted starting material in your mixture can lead to the formation of undesired byproducts in subsequent steps, complicating purification and potentially compromising the integrity of your final compound. For pharmaceutical applications, stringent purity requirements necessitate the complete removal of such reactive intermediates.
Q2: I've tried a simple aqueous workup, but I'm still seeing 2,4-dichloropyrimidine in my NMR. Why isn't it working effectively?
A2: While 2,4-dichloropyrimidine is partly soluble in water, it also has significant solubility in common organic solvents like chloroform, ethyl acetate, and methanol.[3][4] A simple water wash may not be sufficient to completely partition it out of the organic phase, especially if your product has similar solubility characteristics. The efficiency of the wash is highly dependent on the solvent system and the pH of the aqueous layer.
Q3: My product is also a pyrimidine derivative. How can I selectively remove the unreacted 2,4-dichloropyrimidine without significant loss of my product?
A3: This is a common challenge. The key is to exploit the subtle differences in physical and chemical properties between your product and the starting material. Techniques like column chromatography, recrystallization, and sometimes even distillation under reduced pressure can be optimized to achieve separation. The choice of method will depend on the specific properties of your target molecule.
Q4: Are there any safety concerns I should be aware of when handling 2,4-dichloropyrimidine?
A4: Yes, 2,4-dichloropyrimidine is classified as a skin and eye irritant and may cause respiratory irritation.[5][6][7] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Always consult the Safety Data Sheet (SDS) before use.[5][6]
Troubleshooting Guides & Protocols
Issue 1: Incomplete Removal by Aqueous Extraction
Underlying Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases. The goal is to maximize the partitioning of 2,4-dichloropyrimidine into the aqueous phase while retaining your product in the organic phase.
Troubleshooting Steps:
-
pH Adjustment: If your product is stable to acidic conditions, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can be effective. The nitrogen atoms in the pyrimidine ring of 2,4-dichloropyrimidine can be protonated, increasing its aqueous solubility.
-
Brine Wash: After the aqueous washes, a final wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and further encourage the partitioning of polar impurities into the aqueous phase.[8]
Detailed Protocol: Enhanced Aqueous Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
If a non-aqueous solvent was used, dilute the reaction mixture with an appropriate organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any acidic byproducts.[9]
-
Separate the layers and then wash the organic layer with water.
-
If applicable and your product is stable, wash with 1M HCl.
-
Perform a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9][10]
Issue 2: Co-elution with Product during Column Chromatography
Underlying Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[11] The polarity of the solvent system is critical for achieving good separation.
Troubleshooting Steps:
-
Solvent System Optimization: The key is to find a solvent system where your product and 2,4-dichloropyrimidine have significantly different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate. An ideal Rf for your product is typically between 0.2 and 0.4.[11][12]
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[12]
Detailed Protocol: Optimized Flash Column Chromatography
-
TLC Analysis: Develop a TLC plate with your crude reaction mixture using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase for separation.[11][12]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent of your chosen system and carefully pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this solid sample onto the top of the packed column.
-
Elution: Begin eluting with the less polar solvent, gradually increasing the polarity according to your TLC optimization.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[12]
Advanced Purification Technique: Recrystallization
When to Use: Recrystallization is an excellent and cost-effective method for purifying solid compounds when impurities are present in smaller amounts.[11] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Detailed Protocol: Recrystallization of a Pyrimidine Derivative
-
Solvent Selection: Choose a solvent or a solvent pair in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and petroleum ether.[3][10][11]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[11]
Data Summary and Visualization
Table 1: Physical Properties of 2,4-Dichloropyrimidine
| Property | Value | Source |
| Molecular Formula | C4H2Cl2N2 | [1] |
| Molecular Weight | 148.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 57-61 °C | [3][13] |
| Boiling Point | 101 °C at 23 mmHg | [3] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; partly soluble in water. | [3][4] |
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
References
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Cole-Parmer. [Link]
- US5525724A - Process for the preparation of chloropyrimidines.
-
2,4-Dichloropyrimidine at ₹ 10250/kg | Bhandup East | Mumbai | ID: 23184915612. IndiaMART. [Link]
-
2,4-Dichloropyrimidine. National Center for Biotechnology Information (NCBI), PubMed Central. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information (NCBI), PubMed Central. [Link]
-
(PDF) 2,4-Dichloropyrimidine. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
2,4-Dichloropyrimidine. ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
- US5632898A - Method for removing unreacted electrophiles
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
-
Remove Sticky Reagents. University of Rochester. [Link]
-
Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. [Link]
-
Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. MDPI. [Link]
-
Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Europe PMC. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. studylib.net [studylib.net]
- 3. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 4. 2,4-Dichloropyrimidine CAS#: 3934-20-1 [m.chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rvrlabs.com [rvrlabs.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Characterization of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, a key intermediate in medicinal chemistry and drug discovery programs. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document serves as a predictive and comparative reference. We will deduce the expected ¹H NMR spectrum by dissecting the molecule into its primary structural fragments—Methyl 4-aminobenzoate and 4-chloropyrimidine—and comparing their known spectral data to the predicted values for the target compound. This approach not only facilitates structural verification but also provides researchers with a logical framework for interpreting the spectra of related novel compounds.
Predicted ¹H NMR Spectrum of the Target Molecule
The structural integrity of a synthesized compound is the bedrock of any drug development campaign. ¹H NMR spectroscopy remains the most powerful and accessible tool for the unambiguous structural elucidation of organic molecules. Below, we present the predicted ¹H NMR data for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, based on established principles of chemical shift theory and substituent effects.[1]
The molecular structure with proton assignments is illustrated below:
Caption: Labeled structure of the target molecule.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate Predicted for a standard 400 MHz spectrometer using CDCl₃ as solvent.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| HE | 9.5 - 10.5 | broad singlet | - | 1H | N-H Amine |
| HA | ~8.35 | doublet | ~5.0 | 1H | Pyrimidine C6-H |
| HC | ~8.00 | doublet | ~8.8 | 2H | Benzoate (ortho to -COOCH₃) |
| HD | ~7.75 | doublet | ~8.8 | 2H | Benzoate (ortho to -NH) |
| HB | ~6.80 | doublet | ~5.0 | 1H | Pyrimidine C5-H |
| HF | ~3.90 | singlet | - | 3H | O-CH₃ Methyl Ester |
Causality Behind Predictions:
-
Aromatic Protons (HC, HD): The benzoate ring presents a classic AA'BB' system. Protons HC, being ortho to the electron-withdrawing carbonyl group of the ester, are deshielded and appear significantly downfield.[2] Conversely, protons HD are ortho to the electron-donating amino group, but the overall deshielding effect of the entire chloropyrimidinylamino substituent causes them to also appear downfield, albeit upfield relative to HC.
-
Pyrimidine Protons (HA, HB): The pyrimidine ring protons are doublets due to coupling with each other. HA (at C6) is adjacent to a ring nitrogen and is expected to be downfield. HB (at C5) is adjacent to the carbon bearing the chlorine atom; the combined electronic effects place it significantly upfield relative to HA.[3]
-
Amine Proton (HE): The N-H proton signal is often broad due to quadrupolar relaxation and its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it is expected to be significantly downfield due to hydrogen bonding and the electronic environment.
-
Methyl Ester Protons (HF): The three equivalent protons of the methyl ester group are chemically shielded and appear as a sharp singlet in the range of 3.8-3.9 ppm.[4]
Comparative Analysis with Key Structural Fragments
To build confidence in our predictions, we will now compare them with the known experimental data of the molecule's constituent parts.
This fragment forms the core of the aniline portion of our target molecule. Its experimental ¹H NMR data provides a crucial baseline.
Table 2: ¹H NMR Data Comparison: Methyl 4-aminobenzoate vs. Target Molecule's Benzoate Protons
| Compound | Proton Assignment | Experimental/Predicted Shift (δ, ppm) | Multiplicity | J (Hz) | Source |
| Methyl 4-aminobenzoate | ortho to -COOCH₃ | 7.84 | doublet | 8.8 | [5] |
| ortho to -NH₂ | 6.62 | doublet | 8.8 | [5] | |
| -NH₂ | 4.16 | broad singlet | - | [5] | |
| O-CH₃ | 3.84 | singlet | - | [5] | |
| Target Molecule (Predicted) | HC (ortho to -COOCH₃) | ~8.00 | doublet | ~8.8 | - |
| HD (ortho to -NH) | ~7.75 | doublet | ~8.8 | - | |
| HE (-NH) | 9.5 - 10.5 | broad singlet | - | - | |
| HF (O-CH₃) | ~3.90 | singlet | - | - |
Comparative Insights: The most significant change is the predicted downfield shift of all benzoate and amine protons in the target molecule. This is a direct consequence of replacing a simple amino proton (-NH₂) with the strongly electron-withdrawing 4-chloropyrimidin-2-yl group. This substituent reduces the electron-donating capacity of the nitrogen atom into the benzoate ring, causing a general deshielding of the aromatic protons HC and HD.
For the heterocyclic portion, we will use 2,4-Dichloropyrimidine as a reference, as it provides a good electronic comparison for a pyrimidine ring substituted with electron-withdrawing groups.
Table 3: ¹H NMR Data Comparison: 2,4-Dichloropyrimidine vs. Target Molecule's Pyrimidine Protons
| Compound | Proton Assignment | Experimental/Predicted Shift (δ, ppm) | Multiplicity | J (Hz) | Source |
| 2,4-Dichloropyrimidine | C6-H | 8.65 | doublet | 5.1 | [6][7] |
| C5-H | 7.50 | doublet | 5.1 | [6][7] | |
| Target Molecule (Predicted) | HA (C6-H) | ~8.35 | doublet | ~5.0 | - |
| HB (C5-H) | ~6.80 | doublet | ~5.0 | - |
Comparative Insights: In the target molecule, the chlorine atom at the C2 position of 2,4-dichloropyrimidine is replaced by the electron-donating methyl 4-aminobenzoate group. This donation of electron density into the pyrimidine ring causes a significant upfield (shielding) shift for both remaining pyrimidine protons (HA and HB) compared to the reference compound. The effect is predicted to be more pronounced for HB.
Self-Validating Experimental Protocol for ¹H NMR Acquisition
To ensure reproducible and high-quality data, the following protocol should be employed. This workflow is designed as a self-validating system, incorporating necessary checks for sample and instrument integrity.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Trustworthiness Through Protocol Design: This protocol ensures reliability. The locking and shimming steps (6, 7) guarantee high resolution and accurate chemical shifts by optimizing the magnetic field. A sufficient relaxation delay (step 8) is critical for accurate integration, ensuring that all protons have fully relaxed before the next pulse, which is essential for quantitative analysis.[8] Calibration against a known standard (step 12) ensures the data is comparable across different experiments and instruments.
Concluding Insights for the Practicing Scientist
This guide establishes a robust framework for the ¹H NMR characterization of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate. Our analysis, grounded in the experimental data of its constituent fragments, provides a highly predictive model for its spectrum.
Key Takeaways:
-
Substituent Effects are Key: The electron-withdrawing nature of the chloropyrimidine moiety dominates the spectrum, causing significant downfield shifts in the benzoate portion compared to its parent aniline.
-
Comparative Analysis is Powerful: In the absence of definitive data, a comparative approach using well-characterized fragments is an invaluable tool for structural prediction and verification.
-
Beyond 1D NMR: For absolute confirmation of the assignments presented here, especially the distinction between HA/HB and HC/HD, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would definitively show the coupling between HA and HB, and between HC and HD, while an HSQC would correlate each proton to its directly attached carbon atom.
Researchers and drug development professionals can leverage this guide not only to confirm the synthesis of the title compound but also to apply the same logical, comparative workflow to the spectral interpretation of other novel, related molecules, thereby accelerating their research and development efforts.
References
-
ChemicalBook. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum.
-
PubChem. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. National Institutes of Health.
-
ChemicalBook. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum.
-
Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-10.
-
SpectraBase. 2,4-Dichloropyrimidine - Optional[1H NMR] - Chemical Shifts.
-
The Royal Society of Chemistry. Supplementary Information for "A general and efficient method for the esterification of carboxylic acids with alcohols".
-
Guidechem. 3934-20-1 2,4-Dichloropyrimidine C4H2Cl2N2, Formula,NMR,Boiling Point,Density,Flash Point.
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
-
PubChem. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082. National Institutes of Health.
-
Guidechem. Methyl 4-aminobenzoate 619-45-4 wiki.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Researcher's Guide to Distinguishing C2 and C4 Pyrimidine Isomers by NMR Spectroscopy
For researchers in drug discovery and medicinal chemistry, the unambiguous structural elucidation of synthesized compounds is paramount. Pyrimidine scaffolds are ubiquitous in biologically active molecules, and the precise determination of substituent positions on the pyrimidine ring is a critical step. Isomeric confusion, particularly between C2 and C4 substituted pyrimidines, can lead to misinterpreted structure-activity relationships (SAR) and wasted resources. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to reliably distinguish between these crucial isomers, grounded in experimental data and mechanistic principles.
The Challenge: Electronic Similarity of C2 and C4 Positions
The difficulty in distinguishing C2 and C4 isomers arises from the similar electronic environment of these positions. Both carbons are adjacent to a ring nitrogen, making them electron-deficient. While this electronic similarity can lead to overlapping signals in simple 1D NMR spectra, a multi-faceted NMR approach, leveraging through-bond and through-space correlations, can provide definitive assignments.
Key NMR Strategies for Isomer Differentiation
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments forms the cornerstone of a robust analytical strategy. The primary methods include:
-
¹H NMR: Analysis of proton chemical shifts and coupling patterns.
-
¹³C NMR: Comparison of carbon chemical shifts.
-
2D Heteronuclear Correlation (HMBC): Mapping long-range proton-carbon couplings.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Identifying protons that are close in space.
The causality behind these choices rests on exploiting subtle differences in the magnetic environments of the nuclei, which are influenced by the substituent's precise location.
¹H and ¹³C NMR: The First Clues
While not always conclusive on their own, 1D ¹H and ¹³C NMR spectra provide the initial and most accessible data for analysis. The electronegative nitrogen atoms in the pyrimidine ring deshield adjacent carbons and protons, causing their signals to appear at a lower field (higher ppm value) compared to analogous carbocyclic aromatic systems.[1][2]
¹H NMR: The chemical shift of the proton at C5 (H5) is particularly sensitive to the substitution pattern. The relative positioning of a substituent at C2 versus C4 will induce different electronic effects that propagate through the ring, subtly altering the chemical shift of H5 and other ring protons.
¹³C NMR: The chemical shifts of the ring carbons, especially C2, C4, C5, and C6, are diagnostic. The carbon directly bonded to the substituent will experience a significant shift, but the real distinguishing power comes from observing the shifts of the other carbons in the ring.[3] Generally, C2 and C4 carbons resonate at lower fields due to their proximity to the electronegative nitrogens.[4][5]
Table 1: Typical Chemical Shift Ranges for Unsubstituted Pyrimidine
| Nucleus | Typical Chemical Shift (ppm) in CDCl₃ |
| H2 | ~9.26 |
| H4/H6 | ~8.78 |
| H5 | ~7.36 |
| C2 | ~159 |
| C4/C6 | ~157 |
| C5 | ~122 |
Note: These are approximate values. The actual shifts will vary significantly based on the substituent and solvent.[6][7]
Heteronuclear Multiple Bond Correlation (HMBC): The Definitive Tool
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful and unambiguous method for distinguishing C2 and C4 isomers.[8][9] This 2D experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). By observing specific long-range correlations from a substituent's protons to the pyrimidine ring carbons, a definitive assignment can be made.
The Causality Behind HMBC's Power: The key is the ³JCH coupling. A proton on a substituent will have a three-bond coupling to the carbon atom two positions away in the ring. This creates a unique and diagnostic correlation pattern for each isomer.
-
For a C2-substituted pyrimidine: Protons on the substituent (e.g., a methyl group, -CH₃) will show a ³JCH correlation to the C4 and C6 carbons of the pyrimidine ring.
-
For a C4-substituted pyrimidine: Protons on the substituent will show a ³JCH correlation to the C2 and C5 carbons of the ring.
The presence or absence of a correlation to the C2 carbon is often the most straightforward diagnostic marker.
Nuclear Overhauser Effect (NOE): A Through-Space Confirmation
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population leads to a change in the intensity of another.[10] This effect occurs through space and is highly dependent on the distance between nuclei (proportional to 1/r⁶), making it an excellent tool for confirming spatial proximity (< 5 Å).[11] 2D NOESY or ROESY experiments are used to observe these correlations.
-
For a C2-substituted pyrimidine: Protons on the substituent will show an NOE correlation to the proton at C6 (H6).
-
For a C4-substituted pyrimidine: Protons on the substituent will show an NOE correlation to the proton at C5 (H5).
This method provides a powerful, independent confirmation of the assignment made by HMBC.[8][12]
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a systematic approach is essential. The following workflow integrates the key experiments into a self-validating system.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.[8]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides an overview of the proton environments and serves as the reference for 2D experiments.
-
¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. This identifies all unique carbon signals and distinguishes between CH, CH₂, and CH₃ groups.
-
HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.[9] This correlates each proton signal with the carbon it is directly attached to, allowing for unambiguous assignment of the protonated carbons in the pyrimidine ring.
-
HMBC Acquisition: This is the critical step. Acquire an HMBC spectrum optimized for long-range couplings (typically J = 8-10 Hz).[9] Analyze the cross-peaks between the substituent's protons and the pyrimidine ring carbons to identify the key ²JCH and ³JCH correlations as outlined in Table 2.
-
NOESY/ROESY Acquisition: For confirmation, acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms). Look for through-space correlations between the substituent's protons and the ring protons.
Data Summary: A Comparative Overview
The following table summarizes the expected key correlations that differentiate C2 and C4 isomers. "H-sub" refers to a proton on the alpha-position of the substituent.
Table 2: Comparison of Expected Key NMR Correlations for C2 vs. C4 Isomers
| Experiment | Observed Correlation | C2-Substituted Isomer | C4-Substituted Isomer |
| HMBC | ³JCH from H-sub to C2 of pyrimidine ring | Absent | Present |
| HMBC | ³JCH from H-sub to C4 of pyrimidine ring | Present | Absent |
| HMBC | ³JCH from H-sub to C5 of pyrimidine ring | Absent | Present |
| HMBC | ³JCH from H-sub to C6 of pyrimidine ring | Present | Absent |
| NOESY | NOE between H-sub and H5 of pyrimidine | Absent | Present |
| NOESY | NOE between H-sub and H6 of pyrimidine | Present | Absent |
Key diagnostic correlations are highlighted in bold .
Conclusion
While the initial 1D NMR spectra of C2 and C4 pyrimidine isomers can appear deceptively similar, a systematic and multi-pronged approach using 2D NMR spectroscopy provides a definitive and reliable solution. The HMBC experiment, by revealing specific three-bond C-H correlations, serves as the primary tool for unambiguous assignment. The NOESY/ROESY experiment offers an essential orthogonal confirmation through spatial proximity analysis. By employing this integrated workflow, researchers in drug development and organic synthesis can ensure the structural integrity of their compounds, leading to accurate SAR data and accelerated project timelines.
References
-
Le, T. et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
-
Kleinpeter, E. et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
-
Brugnara, C. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
University of Ottawa NMR Facility. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]
-
Wikipedia. Nuclear Overhauser effect. Wikipedia. Available at: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
-
ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. Available at: [Link]
-
ResearchGate. (2016). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. Available at: [Link]
-
ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Filo. Available at: [Link]
-
Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Delft University of Technology. Available at: [Link]
-
RSC Publishing. Natural abundance nitrogen-15 nuclear magnetic resonance spectroscopy. The pyrimidine and purine nucleosides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]
-
Abraham, R. J. et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]
-
Duke University NMR Center. Coupling constants. Duke University. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. Available at: [Link]
-
Ghaffari, B. et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2024). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. Available at: [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. Available at: [Link]
-
ResearchGate. Fazuo WANG | PhD | Chinese Academy of Sciences, Beijing | CAS | Research profile. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 6. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the HPLC Retention Time of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate
In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, a substituted pyrimidine derivative, represents a class of compounds with significant interest in medicinal chemistry. The accurate determination of its purity and chromatographic behavior is a critical step in its synthesis, purification, and formulation. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for establishing the retention time of this compound, grounded in established scientific principles and practical laboratory insights.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
While specific experimental data for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is not extensively published, we can infer its chromatographic behavior by examining its structural components and the properties of closely related analogs. The molecule consists of a substituted pyrimidine ring linked to a methyl benzoate moiety.
A structurally similar compound, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (CAS 244768-32-9), has a predicted LogP of approximately 2.8 and a predicted pKa of around 2.15.[1] LogP, a measure of lipophilicity, suggests that this class of compounds is well-suited for reversed-phase HPLC. The presence of basic nitrogen atoms in the pyrimidine ring and the amino linker implies that the molecule's ionization state will be influenced by the pH of the mobile phase.[2] This pH-dependent ionization is a critical factor to control for achieving reproducible retention times and optimal peak shapes.[3]
Comparative Analysis of HPLC Conditions
The analysis of pyrimidine derivatives is most commonly achieved using reversed-phase HPLC.[4] However, the choice of stationary phase and mobile phase composition can significantly impact retention time, resolution, and peak symmetry. Below, we compare several common approaches.
Stationary Phase Selection: A Tale of Three Chemistries
The choice of column chemistry is fundamental to tailoring the separation. Here, we compare three popular reversed-phase stationary phases.
| Stationary Phase | Principle of Separation | Advantages for Target Analyte | Potential Drawbacks |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | High hydrophobicity leads to strong retention of moderately nonpolar compounds. The most common and well-characterized reversed-phase material.[4] | Potential for strong retention, requiring higher organic content in the mobile phase. |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Reduced retention compared to C18 can be advantageous for faster elution times. May offer different selectivity for polar compounds. | May provide insufficient retention if the analyte is highly polar. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl rings can provide unique selectivity for aromatic compounds like our target analyte through π-π stacking interactions.[3] | The additional interaction mechanism can sometimes lead to peak tailing if not properly controlled. |
Mobile Phase Optimization: The Key to Selectivity and Retention
The mobile phase composition, particularly the organic modifier, buffer, and pH, plays a pivotal role in modulating the retention time.
| Mobile Phase Component | Influence on Retention Time | Recommendations for Target Analyte |
| Organic Modifier (Acetonitrile vs. Methanol) | Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC.[3] The choice between the two can also alter the selectivity of the separation. | Acetonitrile is often a good starting point due to its lower viscosity and UV transparency. A comparison with methanol is recommended to assess for changes in elution order and peak shape. |
| pH and Buffering | The pH of the mobile phase will dictate the ionization state of the basic nitrogen atoms in the pyrimidine ring. At a pH below the pKa, the molecule will be protonated and more polar, leading to earlier elution.[2] | A slightly acidic mobile phase (e.g., pH 3-5) is recommended to ensure consistent protonation and good peak shape. Phosphate or acetate buffers are commonly used in this range.[4] |
| Buffer Concentration | Adequate buffer concentration (typically 10-25 mM) is necessary to control the mobile phase pH and minimize peak tailing. | A 20 mM potassium phosphate buffer adjusted to the desired pH is a robust choice. |
Experimental Protocols for Retention Time Determination
The following protocols provide a systematic approach to determining the retention time of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate under various conditions.
Protocol 1: General Screening with a C18 Column
This protocol establishes a baseline retention time using a standard C18 column and a generic gradient.
Objective: To determine the approximate retention time and assess peak shape.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate (1 mg/mL in Acetonitrile)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the sample.
-
Run the following gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Monitor the elution at 254 nm.
-
Record the retention time of the main peak.
Protocol 2: Comparison of Organic Modifiers
This protocol compares the effect of acetonitrile and methanol on retention time and selectivity.
Objective: To evaluate the impact of the organic modifier on the chromatographic behavior.
Materials:
-
Same as Protocol 1, with the addition of Mobile Phase C: 0.1% Formic Acid in Methanol.
Procedure:
-
Perform the analysis as described in Protocol 1.
-
Replace Mobile Phase B with Mobile Phase C (Methanol).
-
Repeat the analysis using the same gradient conditions.
-
Compare the retention times and peak shapes obtained with acetonitrile and methanol.
Protocol 3: Influence of Mobile Phase pH
This protocol investigates the effect of pH on the retention time.
Objective: To assess the impact of mobile phase pH on the analyte's retention.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A1: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase A2: 20 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample: Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate (1 mg/mL in Acetonitrile)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B.
-
Perform a gradient elution from 5% to 95% B over 20 minutes.
-
Record the retention time.
-
Re-equilibrate the column with 95% Mobile Phase A2 and 5% Mobile Phase B.
-
Repeat the gradient elution and record the retention time.
-
Compare the retention times obtained at pH 3.0 and pH 7.0.
Visualizing the Workflow
The following diagram illustrates the systematic approach to HPLC method development for determining the retention time of the target analyte.
Caption: A workflow diagram for the systematic determination of HPLC retention time.
Interpreting the Results and Further Optimization
By systematically evaluating the parameters outlined above, researchers can establish a robust and reproducible HPLC method for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate. The initial screening will provide a baseline retention time. Subsequent experiments comparing organic modifiers and pH will reveal the key factors influencing retention and selectivity. For instance, a significant shift in retention time with a change in pH would confirm the importance of pH control for this compound.
Further optimization could involve adjusting the gradient slope for better resolution of impurities or performing isothermal runs to fine-tune the retention time. The ultimate goal is to achieve a method that provides a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products.
This guide provides a foundational framework for the analytical characterization of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate. By applying these principles and protocols, researchers can confidently determine its HPLC retention time and develop a validated method for its quality control.
References
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate. Available at: [Link]
-
PubChem. Methyl 4-aminobenzoate. Available at: [Link]
-
The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
-
PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]
-
Chromatography Online. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]
-
ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Available at: [Link]
-
PubChem. 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. Available at: [Link]
- Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]
-
Pharmaffiliates. CAS NO : 244768-32-9 | Product Name : 4-[(4-Chloropyrimidin-2-yl)amino]-Benzonitrile. Available at: [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]
Sources
Structural Elucidation of Chloropyrimidine Benzoates: A Mass Spectrometry Fragmentation Guide
Topic: Mass Spectrometry Fragmentation Pattern of Chloropyrimidine Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloropyrimidine benzoates are critical intermediates in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting nucleotide metabolism. Their structural validation is often complicated by the presence of multiple heteroatoms and halogen substituents.
This guide provides a comparative technical analysis of the mass spectrometric behavior of these compounds. Unlike standard spectral libraries which may lack specific derivative data, this document focuses on mechanistic first principles . We compare the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) and delineate the specific fragmentation pathways—specifically the competition between ester cleavage and pyrimidine ring fission—that allow for unambiguous structural confirmation.
Part 1: Technological Comparison (EI vs. ESI)
For researchers isolating these intermediates, choosing the correct ionization technique is the first critical decision. The following table compares the performance of the two dominant methodologies for chloropyrimidine benzoates.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation |
| Molecular Ion ( | Often weak or absent; rapid fragmentation. | Dominant |
| Fragmentation Richness | High. Reveals substructures (benzoyl, pyrimidine).[1] | Low. Requires MS/MS (CID) to generate fragments. |
| Chlorine Pattern | Clear M/M+2 isotopic envelope on fragments. | Isotopic pattern visible mainly on parent ion. |
| Best For... | Initial structural elucidation of unknown synthesis intermediates. | Purity checks and trace analysis in biological matrices. |
Expert Insight: For initial characterization, EI is superior . The stability of the benzoyl cation (
105) often dominates the spectrum, providing a reliable diagnostic anchor, while the chlorine isotope pattern confirms the pyrimidine moiety's integrity.
Part 2: Mechanistic Fragmentation Analysis
The fragmentation of chloropyrimidine benzoates is driven by the lability of the ester linkage and the stability of the aromatic benzoyl fragment. The presence of the chlorine atom on the pyrimidine ring adds a distinct isotopic signature but generally resists direct cleavage until high-energy stages.
2.1 The Primary Pathway:
-Cleavage
The most characteristic pathway in EI-MS for benzoate esters is the
-
Formation of Benzoyl Cation (
105): The molecular ion ( ) undergoes homolytic cleavage at the ester oxygen. The charge is retained on the benzoyl moiety due to resonance stabilization from the phenyl ring. -
Secondary Loss of CO (
77): The benzoyl cation ( ) subsequently loses a neutral carbon monoxide (CO) molecule to form the phenyl cation ( ), appearing at 77.
2.2 The Secondary Pathway: Pyrimidine Ring Fission
The chloropyrimidine radical formed after ester cleavage often undergoes further degradation:
-
Retro-Diels-Alder (RDA): The pyrimidine ring can undergo RDA-type cleavage, expelling neutral nitriles (R-CN) or HCN.
-
Halogen Loss: While aromatic chlorines are stable, high-energy collisions can lead to the loss of a chlorine radical (
, 35/37 Da), though this is usually a minor pathway compared to ester cleavage.
2.3 Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ions required for confirmation.
Figure 1: Primary fragmentation pathways of chloropyrimidine benzoates under Electron Impact (70 eV).
Part 3: The Chlorine Isotope Signature (Self-Validation)
A critical validation step in analyzing these compounds is the Chlorine Isotope Rule . Unlike simple benzoates, the chloropyrimidine moiety imparts a specific spectral "fingerprint."
-
Rule: Natural chlorine exists as
(75.7%) and (24.3%). -
Observation: Any fragment ion containing the chloropyrimidine ring must exhibit an M and M+2 peak ratio of approximately 3:1 .
-
Application: If the molecular ion (
) shows this 3:1 ratio, but the base peak ( 105) does not, it confirms the base peak is the non-chlorinated benzoyl fragment, validating the ester cleavage mechanism described above.
Part 4: Experimental Protocol
To ensure reproducibility and minimize thermal degradation prior to ionization, the following protocol is recommended.
4.1 Sample Preparation
-
Solvent: HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing labile esters in ESI mode to prevent transesterification.
-
Concentration: 10 ppm (for EI) to 1 ppm (for ESI).
4.2 Instrumental Workflow (EI-MS)
-
Inlet Temperature: Set to
. Note: Ensure this is below the thermal decomposition point of the specific benzoate derivative. -
Ion Source: 70 eV Electron Energy; Source Temp
. -
Scan Range:
40 – 600. -
System Suitability Test (SST): Inject a standard of Methyl Benzoate prior to the sample.
-
Acceptance Criteria: Base peak must be
105; 77 abundance must be 50-70% of base peak.[2]
-
4.3 Workflow Diagram
Figure 2: Recommended experimental workflow for structural confirmation of chloropyrimidine benzoates.
References
-
BenchChem. (2025).[2] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from
-
Salem, M. A. I., et al. (2014).[1] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[1] Retrieved from
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982).[3] "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 60, 1800.[3] Retrieved from
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid and fragmentation patterns. Retrieved from
-
Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from
Sources
A Senior Application Scientist's Guide to Crystal Structure Analysis of Amino-Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, amino-pyrimidine derivatives stand out as a critical scaffold for developing targeted therapeutics, particularly as kinase inhibitors.[1] The precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is a cornerstone of rational drug design, profoundly influencing their physicochemical properties, stability, and biological activity.[2][3] Understanding this structure is not merely an academic exercise; it is a crucial step in the journey from a promising compound to a viable pharmaceutical product.
This guide provides an in-depth comparison of the primary methodologies for determining the crystal structure of amino-pyrimidine derivatives. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of structural elucidation. Our focus is on creating a self-validating system of protocols, grounded in authoritative references, to ensure the integrity and reproducibility of your results.
The Strategic Importance of Crystal Structure in Drug Development
The spatial arrangement of a molecule dictates its interaction with biological targets. For amino-pyrimidine derivatives, which often target the ATP-binding pocket of kinases, a detailed crystal structure provides invaluable information on:
-
Binding Mode: Visualizing how the derivative sits within the active site of a protein allows for the optimization of interactions to enhance potency and selectivity.[1][2]
-
Structure-Activity Relationships (SAR): Understanding the precise molecular architecture provides a framework for interpreting SAR data, guiding the design of more effective analogs.[4]
-
Polymorphism: A single compound can often crystallize in multiple forms, or polymorphs, each with different solubility, stability, and bioavailability.[3][5] Crystal structure analysis is essential for identifying and characterizing these polymorphs, a critical step for regulatory approval and ensuring consistent drug performance.
Comparative Analysis of Key Methodologies
The two primary techniques for determining the crystal structure of small molecules are Single-Crystal X-ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While SCXRD provides a direct visualization of the atomic arrangement in the solid state, NMR offers insights into the molecule's structure and dynamics in solution. Powder X-ray Diffraction (PXRD) serves as a vital complementary technique, particularly for phase identification and quality control.
| Methodology | Principle | Strengths | Limitations | Primary Application for Amino-Pyrimidines |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a single, well-ordered crystal.[6] | Provides the most accurate and unambiguous three-dimensional atomic coordinates.[2] | Requires the growth of high-quality single crystals, which can be challenging.[7] | Definitive determination of molecular structure, conformation, and intermolecular interactions in the solid state.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.[10][11] | Provides structural information in solution, which can be more biologically relevant. Essential for studying dynamic processes. | Structure determination can be complex for larger or more flexible molecules. Does not directly provide information on crystal packing. | Elucidation of molecular structure and conformation in solution. Often used to confirm the structure of synthesized compounds.[12][13][14] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline (powder) sample.[15] | Rapid and non-destructive. Excellent for identifying crystalline phases and assessing sample purity.[16] | Provides less detailed structural information than SCXRD. Structure solution from powder data is more complex.[15] | Routine identification of crystalline forms, polymorph screening, and quality control of bulk material.[8] |
Experimental Workflows: From Synthesis to Structure
The journey to an elucidated crystal structure is a multi-step process. The following workflows provide a logical progression from obtaining the material to analyzing the final structure.
Workflow 1: Crystallization of Amino-Pyrimidine Derivatives
The critical bottleneck in SCXRD is often the growth of diffraction-quality single crystals.[6] The choice of crystallization method depends heavily on the physicochemical properties of the derivative, particularly its solubility.
Caption: General workflow for the crystallization of amino-pyrimidine derivatives.
-
Solvent Selection: Dissolve a small amount of the purified amino-pyrimidine derivative in various solvents to determine its solubility. Ideal solvents are those in which the compound is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.
Causality Behind Choices: Slow evaporation is often the first method attempted due to its simplicity. The gradual increase in solute concentration as the solvent evaporates provides the necessary supersaturation for crystal nucleation and growth. A slow rate is crucial to allow for the formation of a well-ordered crystal lattice rather than amorphous precipitation. For compounds with poor aqueous solubility, organic solvents like ethanol, methanol, or chloroform are often employed.[7][17]
A common challenge with amino-pyrimidine derivatives is poor solubility in common solvents.[7] Here are some strategies to overcome this:
-
Co-solvent Systems: Use a mixture of a good solvent and a poor solvent. The compound is dissolved in the good solvent, and the poor solvent is allowed to slowly diffuse into the solution (liquid-phase diffusion).
-
Co-crystallization: If the derivative has suitable hydrogen bond donors or acceptors, co-crystallization with another molecule (a coformer), such as a carboxylic acid, can improve crystallinity and solubility.[8][9] The formation of robust intermolecular synthons, like the acid-aminopyrimidine synthon, can drive the crystallization process.[8]
Workflow 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal is obtained, the next step is to determine its structure using SCXRD.
Caption: Step-by-step workflow for SCXRD analysis.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and diffraction patterns are collected as the crystal is rotated.[18]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.[6] The intensities of the diffraction spots are integrated, corrected for experimental factors, and scaled.[18]
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[6] For small molecules like amino-pyrimidine derivatives, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility.[2] This includes checking bond lengths, angles, and for any unresolved electron density. The final model is typically deposited in a crystallographic database.
Workflow 3: Structure Elucidation by NMR Spectroscopy
NMR is a powerful complementary technique for confirming the chemical structure of the synthesized derivative in solution.
Caption: Workflow for structural elucidation using NMR spectroscopy.
-
¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts and coupling constants are key parameters. For pyrimidine derivatives, aromatic protons typically appear in the range of 6.5-9.2 ppm.[10][11]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms, which is crucial for unambiguously assigning the structure, especially for novel derivatives.
The structures of synthesized amino-pyrimidine derivatives are often confirmed by a combination of NMR spectroscopy and mass spectrometry.[13][14][19]
Data Interpretation and Validation: A Comparative Look
Interpreting X-ray Crystallography Data
The output of a successful SCXRD experiment is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles. A crucial aspect of the analysis is understanding the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and π-π stacking. These can be investigated using tools like Hirshfeld surface analysis , which provides a quantitative measure of intermolecular contacts.[8][20][21]
Software for XRD Data Analysis
A variety of software packages are available for processing and analyzing XRD data. The choice often depends on the instrument manufacturer and user preference.
| Software Package | Primary Function | Key Features |
| HighScore Plus (PANalytical) | General XRD pattern analysis | Phase identification, Rietveld refinement, quantitative analysis.[22] |
| TOPAS (Bruker) | Rietveld refinement and structure analysis | Advanced profile fitting, quantitative analysis.[22] |
| Profex | Open-source Rietveld refinement | Based on the BGMN refinement kernel, cross-platform compatibility.[23] |
| XRDanalysis (Anton Paar) | Powder diffraction data analysis | Profile fitting, Rietveld analysis, optimized workflows.[24] |
| CrystalMaker/CrystalDiffract | Structure visualization and powder pattern simulation | Interactive 3D modeling, phase identification.[22] |
Trustworthiness through Validation: It is imperative to critically assess the quality of a crystal structure.[2] Key validation metrics include the R-factor (a measure of agreement between the experimental and calculated data), the completeness of the data, and the resolution. Structures intended for use in drug design should ideally have a resolution of 2.0 Å or better.[2]
Comparing SCXRD and NMR Results
It is important to remember that SCXRD provides a static picture of the molecule in the solid state, while NMR describes its average structure and dynamics in solution. Differences in conformation between the solid and solution states are common and can be functionally important. A comprehensive analysis will consider data from both techniques to build a complete picture of the molecule's structural properties.
Conclusion: An Integrated Approach for High-Fidelity Structural Analysis
The structural analysis of amino-pyrimidine derivatives is a cornerstone of modern, structure-based drug design. While single-crystal X-ray diffraction remains the gold standard for obtaining high-resolution atomic coordinates, a multi-faceted approach incorporating NMR for solution-state confirmation and PXRD for bulk sample analysis provides the most robust and reliable results.
By understanding the principles behind each technique, carefully selecting experimental conditions, and rigorously validating the resulting data, researchers can unlock the detailed structural insights necessary to accelerate the development of novel and effective therapeutics. The protocols and workflows presented in this guide offer a framework for achieving this, emphasizing scientific integrity and the generation of trustworthy, reproducible data.
References
-
Materials Research Laboratory, University of Illinois. X-Ray Data Analysis Software Packages. [Link]
-
Doebelin, N. & Kleeberg, R. Profex – Open Source XRD and Rietveld Refinement. [Link]
-
Proto XRD. X-ray Diffraction Software. [Link]
-
International Union of Crystallography. Crystallographic software list. [Link]
-
Kuhn, P., Ward, A., & Wlodawer, A. (2013). The future of crystallography in drug discovery. PMC - NIH. [Link]
-
Kar, A., et al. (2020). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. ResearchGate. [Link]
-
Neumann, M. A., et al. (2015). Combined crystal structure prediction and high-pressure crystallization in rational pharmaceutical polymorph screening. PMC - NIH. [Link]
-
VanDerveer, D., et al. (2017). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Jayaraman, S., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. IOP Publishing. [Link]
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]
-
Khan, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
Crowl, J. (2023). Crystal structure predictions get real with accurate calculations that will aid pharma. Chemistry World. [Link]
-
Khan, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
-
Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Ali, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. IUCr Journals. [Link]
-
Virovets, A. V. & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
-
Svärd, M., et al. (2024). Pharmaceutical Digital Design: From Chemical Structure through Crystal Polymorph to Conceptual Crystallization Process. ACS Publications. [Link]
- Google Patents.
-
Ali, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. ResearchGate. [Link]
-
Li, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
-
Wlodawer, A. (2001). X ray crystallography. PMC - NIH. [Link]
-
Sati, M., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. PubMed. [Link]
-
Gangjee, A., et al. (2009). Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Amanote Research. [Link]
-
Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). [Link]
-
Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
McNally, A., et al. (2024). A deconstruction-reconstruction strategy for pyrimidine diversification. PubMed - NIH. [Link]
-
Boulougouris, P., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure predictions get real with accurate calculations that will aid pharma | Research | Chemistry World [chemistryworld.com]
- 4. A deconstruction-reconstruction strategy for pyrimidine diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined crystal structure prediction and high-pressure crystallization in rational pharmaceutical polymorph screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 16. chalcogen.ro [chalcogen.ro]
- 17. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
- 22. X-Ray Data Analysis Software Packages | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 23. Profex – Open Source XRD and Rietveld Refinement [profex-xrd.org]
- 24. XRD Software: XRDanalysis | Anton Paar [anton-paar.com]
A Comparative Guide to SNAr Reactivity: 2-Chloro- vs. 4-Chloropyrimidine
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in bioactive molecules necessitates a deep, practical understanding of its functionalization. Nucleophilic Aromatic Substitution (SNAr) stands out as a primary tool for this purpose, leveraging the intrinsically electron-deficient nature of the pyrimidine ring to facilitate the displacement of leaving groups, such as halides.
This guide provides an in-depth comparison of the SNAr reactivity of two fundamental building blocks: 2-chloropyrimidine and 4-chloropyrimidine. While structurally similar, their reactivity profiles exhibit crucial differences that every synthetic chemist must appreciate to achieve desired outcomes, control regioselectivity, and optimize reaction conditions. We will dissect the mechanistic underpinnings of this reactivity difference, present supporting experimental data, and provide validated protocols for practical application in the laboratory.
The Mechanistic Foundation: Why Position Matters in Pyrimidine SNAr Reactions
The SNAr reaction on a chloropyrimidine is not a direct displacement. It proceeds via a well-established two-step addition-elimination mechanism.[1][2] The key to understanding the reactivity lies in the stability of the intermediate formed during this process.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is the single most critical factor determining the reaction's activation energy and, consequently, its rate.
-
Elimination & Aromatization: The complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrimidine ring to yield the final substituted product.
Figure 1: The generalized two-step addition-elimination pathway for SNAr reactions on chloropyrimidines. The formation of the Meisenheimer complex is typically the rate-determining step.
The crucial difference between the 2- and 4-positions lies in how effectively the pyrimidine ring can stabilize the negative charge of the Meisenheimer complex.
-
Attack at C4: When a nucleophile attacks the 4-position, the resulting negative charge can be delocalized across both electronegative ring nitrogens (at positions 1 and 3) through resonance. This creates a highly stabilized para-quinoid-like intermediate.[4]
-
Attack at C2: Conversely, attack at the 2-position allows the negative charge to be delocalized onto only one adjacent nitrogen atom (either N1 or N3). This results in a less stable ortho-quinoid-like intermediate.[4]
Because the intermediate formed from C4 attack is more stable, the activation energy for its formation is lower, leading to a faster reaction rate. This electronic effect is the primary reason for the generally observed reactivity order in pyrimidines: C4(6) > C2 .[4][5] This principle is also supported by frontier molecular orbital (FMO) theory, which shows that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position compared to C2, making it more susceptible to nucleophilic attack.[3][6]
Figure 2: Comparison of Meisenheimer intermediates. Attack at C4 allows for superior charge delocalization, resulting in a more stable intermediate and a faster reaction rate.
Experimental Evidence: Regioselectivity in 2,4-Dichloropyrimidines
The most direct experimental validation for the enhanced reactivity of the 4-position comes from studies on 2,4-dichloropyrimidines. By using a substrate with both positions available for reaction, the intrinsic reactivity preference is clearly revealed through the product distribution. With most neutral nucleophiles, substitution occurs preferentially at the C4 position.[5][6]
| Nucleophile | Conditions | C4:C2 Product Ratio | Key Observation | Reference |
| Secondary Amines | LiHMDS, Pd-catalyst | >95:5 | High selectivity for C4 is achieved under specific catalytic conditions. | [4] |
| Various Amines | Water, KF, 100 °C | C4 generally preferred | Demonstrates the inherent preference even under green conditions. | [7] |
| Neutral N-Nucleophiles | Various | 1:1 to 4:1 | Moderate selectivity is common without specific directing factors. | [4] |
| Tertiary Amines | CH₂Cl₂, rt | C2 Selective | A notable exception where the choice of nucleophile reverses selectivity. | [8][9] |
| Alkoxides | Low Temperature | C2 Selective | Occurs with specific substrates like 2-MeSO₂-4-Cl-pyrimidine due to H-bonding. | [10] |
This data underscores a critical point: while C4 is electronically more reactive, the regiochemical outcome can be manipulated. Factors such as the steric bulk of the nucleophile, the presence of other substituents on the pyrimidine ring, and specific reaction conditions (e.g., catalysis, solvent) can override the intrinsic electronic preference.[5][6][11] For instance, introducing a strong electron-donating group at C6 can reverse the selectivity, making C2 the preferred site of attack.[6][11]
Validated Experimental Protocols
The following protocols provide a reliable starting point for performing SNAr amination on 2-chloro- and 4-chloropyrimidine. They are designed to be self-validating systems, explaining the rationale behind key steps.
Protocol 1: Amination of 4-Chloropyrimidine (Higher Reactivity)
This procedure is adapted for a typical reaction with an amine nucleophile, leveraging the higher intrinsic reactivity of the 4-position.
Materials:
-
4-Chloropyrimidine (1.0 eq)
-
Amine nucleophile (e.g., Benzylamine) (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5 eq)
-
Solvent: 2-Propanol or Acetonitrile (approx. 0.2 M concentration)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyrimidine (1.0 eq).
-
Solvent & Reagent Addition: Add the solvent (e.g., 2-propanol) and stir to dissolve the starting material. Add the amine nucleophile (1.1 eq), followed by the base (Et₃N, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
Reaction Conditions: Heat the reaction mixture to 80 °C. The elevated temperature is typically sufficient to drive the reaction to completion for the more reactive 4-chloro isomer.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-chloropyrimidine is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining HCl salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Amination of 2-Chloropyrimidine (Lower Reactivity)
Due to the lower reactivity of the 2-position, more forcing conditions are often required to achieve comparable results.[7][12]
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Amine nucleophile (e.g., Benzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 2-chloropyrimidine (1.0 eq) and the base (K₂CO₃, 2.0 eq).
-
Solvent & Reagent Addition: Add a polar aprotic solvent like DMF. These solvents are excellent for SNAr reactions as they solvate the cation of the base but leave the anion more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures. Add the amine nucleophile (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically 100-120 °C. The combination of a more polar solvent and higher temperature is necessary to overcome the higher activation energy for substitution at the C2 position.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Expect longer reaction times compared to the 4-chloro isomer (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water, which will often precipitate the product and dissolve the DMF and inorganic salts.
-
Isolation: Collect the precipitated solid by vacuum filtration. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with water and then brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Figure 3: A generalized experimental workflow for the SNAr amination of chloropyrimidines.
Conclusion and Strategic Outlook
The comparative reactivity of chloropyrimidine isomers is a foundational concept in heterocyclic synthesis. The key takeaways for the practicing chemist are:
-
Inherent Reactivity: The 4-position of the pyrimidine ring is inherently more reactive towards nucleophilic aromatic substitution than the 2-position. This is due to the superior electronic stabilization of the Meisenheimer intermediate formed during the reaction.
-
Predictive Power: This principle allows chemists to predict the regiochemical outcome of reactions on polysubstituted pyrimidines. In a molecule like 2,4-dichloropyrimidine, nucleophilic attack will almost always occur at C4 first.
-
Condition Optimization: Understanding the reactivity difference is crucial for experimental design. Reactions at the less reactive C2 position will often require more forcing conditions—higher temperatures, more polar solvents, or longer reaction times—to achieve high yields.
-
Strategic Control: While C4 is the electronically preferred site, the regioselectivity is not absolute. Judicious choice of nucleophile, catalyst, and ring substituents can be used to override this preference and direct substitution to the C2 position, providing a powerful tool for synthetic strategy.
By mastering these principles, researchers can harness the subtle yet powerful differences between 2- and 4-chloropyrimidine to design more efficient, selective, and successful synthetic routes in their drug discovery and development efforts.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ACS Publications. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxibiology.com. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. [Link]
-
How can nucleophilic substitution happen at the sp2-hybridised carbon of 4-chloropyridine?. chem.libretexts.org. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for Pyrimidine-Based Kinase Inhibitor Intermediates
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective kinase inhibitor is paved with exacting standards and rigorous quality control. The pyrimidine core, a privileged structure in numerous FDA-approved kinase inhibitors, serves as a critical building block in modern medicinal chemistry.[1][2] The reliability of each synthetic step, and indeed the entire drug discovery cascade, is fundamentally anchored to the quality of the starting materials and intermediates. This guide provides an in-depth technical comparison of reference standards for key pyrimidine-based kinase inhibitor intermediates, offering a framework for their evaluation, qualification, and implementation in a research and development setting.
The Imperative of High-Quality Reference Standards
In analytical testing, the integrity of your results is inextricably linked to the quality of your reference materials.[3] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for qualitative and quantitative analyses.[4][5][6] For pyrimidine intermediates, these standards are crucial for:
-
Identity Confirmation: Ensuring the correct molecular structure is carried forward in the synthetic route.
-
Purity Assessment: Quantifying the presence of the desired intermediate against process-related impurities and degradation products.
-
Method Validation: Establishing the performance characteristics of analytical methods, such as HPLC and GC.
-
Impurity Profiling: Identifying and quantifying unwanted by-products that could affect downstream reactions or the final API's safety and efficacy.[7]
Failure to properly characterize and maintain reference standards can introduce significant variability, leading to costly delays and compromised data integrity.[8]
Key Pyrimidine Intermediates and Their Significance
The versatility of the pyrimidine scaffold allows for extensive functionalization to achieve desired potency and selectivity against various kinases.[9][10] Several key intermediates form the foundation for a multitude of kinase inhibitors. This guide will focus on a common and critical class of intermediates: di-substituted pyrimidines , using 2,4-dichloropyrimidine as a primary example due to its widespread use in the synthesis of 2,4-diaminopyrimidine-based inhibitors.[11]
The Qualification of a Reference Standard: A Multi-faceted Approach
The qualification of an in-house or secondary reference standard is a comprehensive process that involves a battery of analytical tests to confirm its identity, purity, and stability.[5][12] This process should be governed by a robust reference standard management program.[8] The primary goal is to generate a comprehensive Certificate of Analysis (CoA) that provides a complete picture of the material's quality.[6][13][14]
Below is a logical workflow for the qualification of a pyrimidine intermediate reference standard.
Caption: Workflow for the qualification of a pyrimidine intermediate reference standard.
Comparative Analysis: Two Batches of 2,4-Dichloropyrimidine Reference Standard
To illustrate the practical application of these principles, we present a comparative analysis of two hypothetical batches of 2,4-dichloropyrimidine intended for use as an in-house reference standard. Batch A represents a high-quality standard, while Batch B exhibits some common deficiencies.
Structural Elucidation
The first step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. For 2,4-dichloropyrimidine, ¹H and ¹³C NMR are essential.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Table 1: Comparison of Spectroscopic Data for Two Batches of 2,4-Dichloropyrimidine
| Parameter | Batch A | Batch B | Assessment |
| ¹H NMR | Spectrum consistent with the structure of 2,4-dichloropyrimidine. No significant impurity peaks observed. | Spectrum largely consistent, but with minor unassigned peaks in the aromatic region. | Batch A shows higher purity. The unassigned peaks in Batch B require further investigation. |
| ¹³C NMR | All expected carbon signals are present and sharp. | Most signals are present, but one aromatic carbon signal is broadened. | The broadened signal in Batch B may indicate the presence of a closely related impurity or dynamic exchange. |
| Mass Spec (EI) | Molecular ion peak at m/z 148, consistent with the molecular weight of C₄H₂Cl₂N₂. | Molecular ion peak at m/z 148. Additional minor peak at m/z 114. | The peak at m/z 114 in Batch B could correspond to a monochlorinated pyrimidine impurity. |
| FT-IR | Characteristic peaks for C-Cl and aromatic C-H and C=N stretching are present. | Similar to Batch A, but with a weak, broad absorption in the -OH region. | The -OH absorption in Batch B may indicate the presence of a hydrolyzed impurity. |
Purity Determination and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone for assessing the purity of pharmaceutical intermediates.[15] For a comprehensive impurity profile, HPLC coupled with mass spectrometry (LC-MS) is invaluable.[16][17]
Table 2: Comparative HPLC Purity Analysis
| Parameter | Batch A | Batch B |
| Method | Reversed-Phase HPLC-UV | Reversed-Phase HPLC-UV |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Detection | 254 nm | 254 nm |
| Purity (Area %) | 99.8% | 98.5% |
| Known Impurity 1 | 0.08% (2-chloro-4-hydroxypyrimidine) | 0.75% (2-chloro-4-hydroxypyrimidine) |
| Unknown Impurity | < 0.05% | 0.45% (at RRT 0.85) |
The data clearly indicates that Batch A is of higher purity. The significantly higher level of the known hydrolysis impurity and a substantial unknown impurity in Batch B would make it unsuitable as a primary reference standard without further purification.
Purity Assignment: Mass Balance vs. Quantitative NMR (qNMR)
The final assigned purity of a reference standard is a critical value. Two primary approaches are used for this:
-
Mass Balance: This traditional method calculates purity by subtracting the sum of all identified impurities (organic, inorganic, water, residual solvents) from 100%. Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
-
Quantitative NMR (qNMR): This is a primary analytical method where the purity of a substance is determined by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[18][19] qNMR is increasingly favored for its accuracy and directness, as it does not rely on the detection and quantification of all impurities.[20][21]
Table 3: Purity Assignment Comparison
| Parameter | Batch A | Batch B |
| HPLC Purity (Area %) | 99.8% | 98.5% |
| Water Content (Karl Fischer) | 0.05% | 0.20% |
| Residual Solvents (GC) | 0.02% (Ethyl Acetate) | 0.15% (Toluene) |
| Inorganic Impurities (ROI) | < 0.01% | 0.05% |
| Purity by Mass Balance | 99.7% | 98.1% |
| Purity by ¹H-qNMR | 99.7% ± 0.2% | 98.0% ± 0.3% |
The close agreement between the mass balance and qNMR results for both batches provides high confidence in the assigned purity values. For a primary reference standard, a purity of ≥99.5% is generally expected.[12] Therefore, Batch A is a suitable candidate, while Batch B is not.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination of 2,4-Dichloropyrimidine
Objective: To determine the purity of 2,4-dichloropyrimidine and quantify related impurities using a gradient reversed-phase HPLC-UV method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2,4-dichloropyrimidine sample and dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0 20 15 80 20 80 20.1 20 | 25 | 20 |
-
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine the purity. Identify and quantify known impurities based on their relative retention times (RRTs) and response factors, if available.
Caption: HPLC-UV method workflow for purity analysis.
Quantitative ¹H-NMR (qNMR) for Purity Assignment
Objective: To accurately determine the purity of 2,4-dichloropyrimidine using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz)
Materials:
-
2,4-Dichloropyrimidine sample
-
Certified Internal Standard (e.g., Maleic Acid, certified purity > 99.9%)
-
Deuterated Solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the 2,4-dichloropyrimidine sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay D1 of at least 5 times the longest T₁ of the protons of interest, calibrated 90° pulse).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for 2,4-dichloropyrimidine and a signal for the internal standard.
-
-
Calculation:
-
Calculate the purity using the following formula: Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
-
Conclusion and Recommendations
The establishment and use of high-purity, well-characterized reference standards for pyrimidine-based kinase inhibitor intermediates is not merely a matter of good practice; it is a prerequisite for generating reliable, reproducible data and ensuring the quality of the final active pharmaceutical ingredient.
This guide demonstrates that a multi-pronged analytical approach is necessary for the comprehensive qualification of a reference standard. While Batch A of our illustrative 2,4-dichloropyrimidine meets the stringent criteria for a reference standard with a purity of 99.7%, Batch B, with a purity of 98.1% and the presence of significant impurities, would require further purification and re-characterization.
As a Senior Application Scientist, my recommendation is to implement a rigorous, phase-appropriate reference standard program. For early-stage research, a well-characterized batch with confirmed identity and a purity of >98% may suffice. However, for intermediates used in cGMP synthesis and for pivotal studies, a fully qualified primary or secondary reference standard with a purity of ≥99.5% is essential. The adoption of qNMR as a primary method for purity assignment is highly recommended for its accuracy and direct traceability. By investing in the quality of your intermediates, you lay a robust foundation for the successful development of novel kinase inhibitors.
References
-
U.S. Food and Drug Administration. (n.d.). CFR - Code of Federal Regulations Title 21. Retrieved from [Link]
-
BIPM. (n.d.). qNMR. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
Lee, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3284. Retrieved from [Link]
-
James, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12045-12069. [Link]
-
Stevenson, L., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1074-1082. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242. [Link]
-
Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. [Link]
-
Rodin, V. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 273-281. [Link]
-
Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5179. [Link]
-
James, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ResearchGate. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112-1135. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Reference standards. Retrieved from [Link]
-
Qi, W., et al. (2021). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 13(1), 57-75. [Link]
-
Pharmaceutical Networking. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. Retrieved from [Link]
- Hoffer, M., et al. (1967). Processes and intermediates for pyrimidine derivatives. U.S.
-
Linders, J. T. M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7341-7364. [Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Impurity Reference Standards - Enamine [enamine.net]
- 8. mriglobal.org [mriglobal.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. file.chemscene.com [file.chemscene.com]
- 14. epichem.com [epichem.com]
- 15. researchgate.net [researchgate.net]
- 16. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolian.com [resolian.com]
- 18. qNMR - BIPM [bipm.org]
- 19. mdpi.com [mdpi.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Beyond the Peak: A Comparative Spectroscopic Guide to Conjugated Aminobenzoates
The following guide is designed for researchers and pharmaceutical scientists. It moves beyond standard textbook definitions to provide a functional, comparative analysis of conjugated aminobenzoates, focusing on how structural isomerism drives spectral performance.
Executive Summary & Strategic Context
Conjugated aminobenzoates—specifically the ortho- (anthranilates) and para- (PABA derivatives) isomers—represent a masterclass in structural electronic tuning. While chemically similar, their applications diverge radically based on their UV-Vis absorption profiles.
-
The Para-Isomers (e.g., Benzocaine, Procaine): Exhibit strong
transitions in the UVB region (280–320 nm) . Their spectral "performance" is critical for quantitative purity analysis in anesthetic formulations. -
The Ortho-Isomers (e.g., Methyl Anthranilate): Display a significant bathochromic (red) shift into the UVA region (320–400 nm) due to intramolecular hydrogen bonding. This makes them functional UV-A blocking agents (sunscreens) and fluorescent probes, roles the para-isomers cannot fulfill.
This guide compares these two subclasses, providing the experimental rigor needed to validate their identity and concentration in complex matrices.
Theoretical Framework: The "Push-Pull" Mechanism
To interpret the spectra, one must understand the Intramolecular Charge Transfer (ICT). These molecules act as "push-pull" systems:
-
Donor: The amino group (
) pushes electron density into the ring via resonance ( effect). -
Bridge: The benzene ring acts as the conjugated conduit.
-
Acceptor: The ester group (
) pulls electron density ( effect).
Isomerism Impact on Energy Gaps
-
Para-substitution: Allows for linear, uninterrupted conjugation across the entire molecule. This creates a high-intensity transition (
) but at a higher energy (shorter wavelength, ~290 nm). -
Ortho-substitution: Introduces an Intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the carbonyl oxygen. This creates a pseudo-six-membered ring, stabilizing the planar conformation and lowering the energy gap between the HOMO and LUMO. The result is a shift to lower energy (longer wavelength, ~335 nm).
Visualization: Electronic Transition Logic
Figure 1: Mechanistic flow of electron density leading to distinct spectral signatures in ortho- vs. para-aminobenzoates.
Comparative Performance Analysis
Spectral Data Summary
The following table synthesizes experimental data for key derivatives. Note the distinct shift in
| Compound Class | Representative Molecule | Substitution | Molar Absorptivity ( | Primary Transition | Application | |
| Anesthetics | Benzocaine (Ethyl p-aminobenzoate) | Para (1,4) | 290 nm | ~21,000 | QC / Purity | |
| Anesthetics | Procaine | Para (1,4) | 290 nm | ~18,500 | QC / Purity | |
| Sunscreens | Methyl Anthranilate | Ortho (1,2) | 338 nm | ~5,000 | UVA Filter | |
| Sunscreens | Menthyl Anthranilate | Ortho (1,2) | 336 nm | ~5,200 | UVA Filter | |
| Control | Benzoic Acid | None (No | 228 nm | ~11,000 | Baseline |
Key Insight: The addition of the amino group at the para position shifts the absorbance from 228 nm (Benzoic acid) to 290 nm (Benzocaine). Moving it to the ortho position (Anthranilate) pushes it further to 338 nm. This 48 nm shift is the "performance" differentiator that allows anthranilates to function as UVA screens.
Solvatochromic Effects (Performance in Matrix)
These compounds exhibit positive solvatochromism (red shift) with increasing solvent polarity, confirming the ICT nature of the transition. The excited state is more polar than the ground state, so polar solvents stabilize the excited state, lowering the energy gap.
-
Implication: If you switch your solvent from Cyclohexane to Ethanol during an assay, expect a bathochromic shift of ~10-20 nm.
-
Validation Check: If your Benzocaine spectrum in water peaks at 280 nm instead of 290 nm, check the pH. Protonation of the amine (forming
) destroys the conjugation, causing a massive blue shift (back toward benzoic acid spectra).
Validated Experimental Protocol
Objective: Accurate determination of molar absorptivity (
Step 1: Solvent Selection & Blanking
-
Choice: Ethanol (Spectroscopic Grade) is preferred. It dissolves both ester types well and has a UV cutoff < 210 nm.
-
Validation: Run a baseline scan of pure ethanol. Absorbance at 290 nm must be < 0.05 AU.
Step 2: Stock Solution Preparation (Self-Validating)
-
Target: Prepare a
M stock. -
Weighing: Weigh ~16.5 mg (Benzocaine) or ~15.1 mg (Methyl Anthranilate) into a 100 mL volumetric flask.
-
Control Check: Do not use sonication if possible (heat can degrade esters). Use vortexing.
Step 3: Dilution Series (The Linearity Check)
Prepare three working standards from stock:
- M
- M
- M[1]
-
Why? Single-point calibration is risky. A 3-point curve verifies Beer’s Law linearity (
).
Step 4: Acquisition & Critique
-
Scan Range: 200 nm – 450 nm.
-
Scan Speed: Medium (too fast = noise; too slow = drift).
-
Acceptance Criteria:
-
Benzocaine:
must be nm. -
Anthranilate:
must be nm. -
Absorbance: The
M sample should read approx 0.2 AU (Benzocaine) or 0.05 AU (Anthranilate).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step decision tree for validating aminobenzoate spectra.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6877, Ethyl 4-aminobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8635, Methyl anthranilate. Retrieved from [Link]
-
Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra: The Effect of Conjugation. Retrieved from [Link]
-
Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (Contextualized via general solvatochromism search results). Retrieved from [Link]
Sources
Safety Operating Guide
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate: Proper Disposal Procedures
Executive Summary & Chemical Profile[2][3]
The Directive: Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is a halogenated pharmaceutical intermediate, often utilized as a scaffold in kinase inhibitor synthesis (e.g., analogs of Nilotinib or Imatinib). Due to the electrophilic nature of the 4-chloropyrimidine moiety and its biological relevance, this compound must be managed as Hazardous Halogenated Organic Waste .
Critical Safety Warning: Do not dispose of this compound via municipal drains or evaporation. Its stability in water is limited (ester hydrolysis), but the resulting metabolites (chloropyrimidines and aminobenzoates) remain environmental toxins.
Chemical Identity & Hazard Matrix[1][2][3][4][5]
| Property | Specification | Operational Implication |
| Functional Groups | Chloropyrimidine, Benzoate Ester, Secondary Amine | Reactivity: The C-Cl bond on the pyrimidine ring is susceptible to nucleophilic aromatic substitution ( |
| Waste Class | Halogenated Organic | Cost/Logistics: Must be segregated from non-halogenated solvents to avoid contaminating cheaper waste streams.[1][2] |
| Physical State | Solid (typically off-white powder) | Containment: Dust generation is a primary exposure vector. Use wet-wiping for cleanup.[3][1] |
| UN Classification (Default) | UN 3077 (Env. Haz. Solid, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.) | Transport: Requires specific labeling for off-site incineration. |
Waste Segregation Protocol (The "Self-Validating System")
The integrity of your disposal pipeline relies on strict segregation at the point of generation. Mixing this halogenated solid with incompatible streams creates "orphan waste" that is dangerous and expensive to characterize.
Segregation Logic Diagram
The following decision tree illustrates the required workflow for segregating this specific compound from general lab waste.
Figure 1: Decision logic for segregating Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate waste streams. Note that even small amounts of this compound in non-halogenated solvents may force the entire container to be classified as halogenated, increasing disposal costs.
Operational Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.
-
Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) waste jar.
-
Labeling: Affix a hazardous waste tag immediately.[4]
-
Constituents: Write "Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.
Scenario B: Liquid Waste (Reaction Mixtures or HPLC Effluent)
Applicability: Mother liquors from synthesis or analytical waste.
-
Compatibility Check: Ensure the waste container is compatible with the solvent matrix. HDPE is standard; use glass for chlorinated solvents if long-term storage is expected (to prevent plasticizing), though HDPE is acceptable for short durations.
-
The "1% Rule": If the solution contains any halogenated solvents (DCM, Chloroform) OR if the solute load of this chlorinated compound is significant (>1%), classify the entire container as "Halogenated Organic Waste."
-
Why? Incinerators require specific scrubbers for halogenated waste to capture acidic gases (HCl) generated during combustion. Mislabeling this damages the facility's infrastructure.
-
-
pH Adjustment: If the waste stream is acidic (e.g., from a hydrolysis reaction), adjust pH to 5–9 before adding to the organic waste carboy to prevent exothermic reactions or gas evolution in the storage drum.
Scenario C: Empty Containers
-
Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Solvent Waste stream (Stream B).
-
Defacing: Deface the original label and mark "Empty." Dispose of the glass/plastic bottle in the lab glass trash or recycling, depending on local EHS policy.
Spill Management Response
For spills < 50g. For larger spills, evacuate and contact HazMat.
-
Isolate: Demarcate the area.
-
PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[5] If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels (dampened with water) to prevent dust aerosolization. Scoop up the slurry.
-
Liquid: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by an alcohol wipe.
-
Disposal: All cleanup materials go into Stream A (Solid Hazardous Waste).
Final Disposition (Lifecycle)
The ultimate fate of this molecule must be High-Temperature Incineration .
Figure 2: The "Cradle-to-Grave" lifecycle. High-temperature incineration ensures the destruction of the pyrimidine ring and safe capture of chlorine as HCl via scrubbers.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8: Management of Waste. Retrieved from [Link]
-
PubChem. Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate (Compound Summary). National Library of Medicine. Retrieved from [Link] (Structure verification and functional group analysis).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)). Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate
As a Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling and disposal of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate. The procedural guidance herein is synthesized from an analysis of its structural components—a halogenated pyrimidine and an aminobenzoate ester—and grounded in established laboratory safety protocols.
Hazard Assessment and Risk Mitigation
Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is a solid, likely a crystalline powder, that requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment based on its structural motifs—chloropyrimidine and methyl aminobenzoate—is critical for defining safety protocols.
-
Chloropyrimidine Moiety : Compounds containing chloropyrimidine, such as 4,6-Dichloropyrimidine, are often classified as corrosive and can cause severe skin burns and eye damage.[1] They are typically irritants and require handling in a well-ventilated area like a chemical fume hood.[2]
-
Aminobenzoate Ester Moiety : Analogues like Methyl 4-aminobenzoate and Ethyl 4-aminobenzoate are known to cause skin and eye irritation.[3][4][5] Furthermore, some aminobenzoate derivatives may cause allergic skin reactions or sensitization.[6]
Given these characteristics, the primary risks associated with Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate are exposure via inhalation of dust particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE must be matched to the specific task and the associated risk of exposure. Always inspect PPE for integrity before use and use proper removal techniques to avoid cross-contamination.[7]
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Storage & Transport | General laboratory ventilation. | Nitrile gloves. | Safety glasses with side shields. | Laboratory coat. |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood. | Nitrile gloves. | Chemical safety goggles. | Laboratory coat. A particulate respirator (e.g., N95) may be required if the fume hood is not available or if dust generation is significant.[3][8] |
| Preparing Solutions | Chemical Fume Hood. | Nitrile gloves. | Chemical safety goggles. A face shield is recommended when handling larger volumes (>1L). | Laboratory coat. |
| Post-Reaction Workup & Purification | Chemical Fume Hood. | Nitrile gloves. Change gloves immediately if contaminated. | Chemical safety goggles. | Laboratory coat. |
| Spill Cleanup | N/A | Heavy-duty nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Chemical-resistant apron or coveralls over a lab coat. A respirator with appropriate cartridges (particulate and organic vapor) is required for significant spills. |
Principle of Protection: Causality Behind PPE Choices
-
Engineering Controls : A chemical fume hood is the primary barrier against inhalation of fine powders and aerosols, which is a significant risk with potent chemical compounds.[2][9] It ensures that airborne concentrations are kept low.[3]
-
Gloves : Nitrile gloves provide adequate protection against incidental splashes of many organic chemicals. For prolonged contact or immersion, consult a glove compatibility chart. Always wash hands thoroughly after removing gloves.[6]
-
Eye Protection : Chemical safety goggles are mandatory as they provide a seal around the eyes, protecting against dust particles and splashes from all directions.[3][10] Standard safety glasses are insufficient for handling this solid compound.
-
Respiratory Protection : While engineering controls are preferred, a respirator becomes essential when these controls are insufficient or during emergency situations like a large spill.[8]
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory.
Caption: Safe Handling Workflow for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate.
Step-by-Step Handling Protocol
-
Pre-Handling Checks : Before starting work, ensure eyewash stations and safety showers are accessible and unobstructed.[3][11] Confirm that a spill kit appropriate for solid chemical spills is nearby.
-
Weighing the Compound :
-
During the Reaction :
-
Emergency Procedure: Spill Response :
-
Small Spill (in fume hood) : Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).[2][14] Scoop the mixture into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and the laboratory safety officer. If safe to do so, restrict access to the area. Follow your institution's emergency response procedures.[13]
-
Waste Management and Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate must be disposed of as hazardous waste.
-
Waste Segregation : This compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[15][16]
-
Solid Waste : Collect contaminated consumables (e.g., gloves, weighing paper, paper towels) in a designated, sealed plastic bag or container labeled "Solid Halogenated Organic Waste".[17]
-
Liquid Waste : Collect solutions containing the compound and halogenated solvents in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.[13][16]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents; do not use abbreviations.[13]
-
Storage : Store waste containers in a designated satellite accumulation area, ensuring they are tightly sealed to prevent leaks or evaporation.[13] Follow all institutional and local regulations for hazardous waste disposal.[18][19]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate, ensuring a safe laboratory environment while maintaining the integrity of their work.
References
-
Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Solvent-Containing Wastes. U.S. EPA. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
University of North Carolina at Chapel Hill. 7.2 Organic Solvents. Environment, Health and Safety. [Link]
-
Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. [Link]
-
HPC Standards Inc. 2-Aminobenzoic acid ethyl ester Safety Data Sheet. [Link]
-
BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. afgsci.com [afgsci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. resources.psi-bfm.com [resources.psi-bfm.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. bucknell.edu [bucknell.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. capitalresin.com [capitalresin.com]
- 19. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
